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Reactive Blue 2

Cat. No.: B079432
CAS No.: 12236-82-7
M. Wt: 774.2 g/mol
InChI Key: JQYMGXZJTCOARG-UHFFFAOYSA-N
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Description

Historical Perspective of Reactive Blue 2 Research Applications

The journey of this compound from a simple colorant to a sophisticated research reagent is a testament to scientific serendipity and ingenuity. Originally developed for industrial dyeing, its potential in the scientific realm was unintentionally discovered during gel filtration chromatography experiments. agscientific.com Researchers observed that Blue Dextran (B179266), a conjugate of dextran and this compound used as a void volume marker, unexpectedly interacted with certain proteins. agscientific.com This led to the pivotal realization in the late 1960s and early 1970s that the dye itself, not the dextran polymer, was responsible for this binding.

This discovery paved the way for the development of dye-ligand affinity chromatography, a technique that revolutionized protein purification. nih.govbiopharminternational.com Early research demonstrated that when immobilized on a solid support like Sepharose, this compound could selectively bind and purify a wide range of enzymes, particularly those with binding sites for nucleotides and coenzymes such as NAD+ and ATP. researchgate.netproquest.com One of the first notable applications was the purification of pyruvate (B1213749) kinase. nih.gov Subsequently, its use expanded rapidly to include the purification of various dehydrogenases, kinases, and even non-enzymatic proteins like serum albumin and interferon. agscientific.comnih.gov This historical evolution marked a significant shift in how scientists approached protein purification, offering a cost-effective and versatile alternative to traditional methods.

Significance of this compound in Contemporary Chemical and Biological Sciences

The utility of this compound in modern research extends far beyond its initial application in protein purification. Its ability to interact with a diverse array of biomolecules has made it a valuable probe in several areas of chemical and biological sciences.

Enzyme Inhibition and Mechanistic Studies:

This compound is widely recognized as a potent inhibitor of a variety of enzymes, often acting as a competitive inhibitor by mimicking the structure of natural substrates or cofactors. proquest.comias.ac.infao.org This inhibitory action has been instrumental in elucidating the kinetic mechanisms of numerous enzymes. For instance, it has been shown to competitively inhibit sheep liver 5,10-methylenetetrahydrofolate reductase with respect to both 5-methyltetrahydrofolate and NADPH, with Ki values in the low micromolar range. ias.ac.in The interaction is not limited to dehydrogenases and kinases; studies have also demonstrated its inhibitory effect on enzymes like sucrose (B13894) phosphate (B84403) synthase. sinica.edu.tw This broad-spectrum inhibitory capacity allows researchers to probe the active sites and regulatory mechanisms of enzymes. proquest.comfao.org

Inhibition of Various Enzymes by this compound (Cibacron Blue F3G-A)

EnzymeSourceType of InhibitionInhibition Constant (Ki)Reference
5,10-Methylenetetrahydrofolate ReductaseSheep LiverCompetitive with respect to 5-methyltetrahydrofolate and NADPH0.9 - 1.2 µM ias.ac.in
Cyclic Nucleotide PhosphodiesteraseBovine HeartCompetitive0.3 µM
Thylakoid Protein KinaseThylakoidsNoncompetitive6 µM (purified), 8 µM (membrane-bound)

Protein Purification and Proteomics:

Immobilized this compound remains a cornerstone of affinity chromatography for the purification of a vast number of proteins. nih.govresearchgate.net Its high affinity for a wide range of proteins, including dehydrogenases, kinases, and plasma proteins, makes it a versatile tool for both research and industrial-scale purification. agscientific.comnih.gov The elution of bound proteins is typically achieved by using a competing ligand, such as the enzyme's natural substrate or cofactor, or by altering the pH or ionic strength of the buffer. researchgate.net In the field of proteomics, this compound-based matrices are frequently employed for the depletion of high-abundance proteins like albumin from serum or plasma samples, which is a critical step for enabling the detection of low-abundance biomarkers.

Examples of Proteins Purified Using this compound Affinity Chromatography

ProteinSourceElution ConditionReference
α-3-N-AcetylgalactosaminyltransferaseHuman A1 PlasmaUDP nih.gov
Alkaline PhosphataseCalf Intestinal Extract5 mM inorganic phosphate researchgate.net
Dehydrogenases (various)VariousNAD+, NADP+, or KCl gradient rsc.org
Kinases (various)VariousATP or salt gradient rsc.org

Purinergic Receptor Antagonism:

In the realm of pharmacology, this compound has been identified as a non-selective antagonist of P2Y purinergic receptors. nih.govnih.govacs.org These receptors are involved in a wide range of physiological processes, and this compound has been used as a pharmacological tool to study their function. nih.govacs.org While its lack of selectivity among P2Y receptor subtypes can be a limitation, it has served as a lead compound for the development of more potent and selective P2Y receptor antagonists. nih.govnih.gov Research has shown that constitutional isomers of this compound exhibit different selectivities, with the para-isomer showing moderate selectivity for P2Y1-like receptors over P2X1 receptors. nih.gov

Interdisciplinary Research Relevance of this compound Studies

The applications of this compound extend beyond the traditional boundaries of chemistry and biology, finding utility in a variety of interdisciplinary research fields.

Environmental Science:

The persistence of textile dyes like this compound in industrial wastewater poses a significant environmental challenge. mdpi.com Consequently, a substantial body of research has focused on methods for its degradation and removal. Studies have explored the efficacy of advanced oxidation processes, such as photocatalytic degradation using titanium dioxide (TiO2) under UV irradiation, to break down the complex aromatic structure of the dye. tandfonline.comnih.govresearchgate.net Research has shown that this process can achieve high levels of decolorization and mineralization. tandfonline.comnih.gov Other approaches investigated include the use of coagulants like magnesium silicate (B1173343) polymer and biological methods involving sulfate-reducing bacteria, sometimes in conjunction with zero-valent iron, to decolorize and degrade this compound in wastewater. nih.govajol.info

Biomedical and Neurobiological Research:

In biomedical research, this compound has emerged as a specialized staining agent. Recent studies have demonstrated its ability to specifically stain protamines in the nuclei of late-haploid spermatids and spermatozoa at an alkaline pH. longdom.orgbiorxiv.orglongdom.orgresearchgate.net This specificity allows for the visualization of protamination, a crucial step in sperm maturation, and has potential applications in assessing male reproductive toxicity. biorxiv.orgresearchgate.net The dye's interaction is believed to be an electrostatic attraction between its sulfate (B86663) groups and the arginine-rich protamines. longdom.orglongdom.org

In neurobiology, its role as a P2 receptor antagonist has been utilized to investigate the function of these receptors in the nervous system. For example, it has been used to study the involvement of purinergic signaling in processes like microglial migration in the leech nervous system and in models of epilepsy. nih.govfrontiersin.org Furthermore, research has explored its potential neuroprotective effects in cell culture models of caffeine-induced neurotoxicity. tandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H20ClN7O11S3 B079432 Reactive Blue 2 CAS No. 12236-82-7

Properties

IUPAC Name

1-amino-4-[4-[[4-chloro-6-(3-sulfoanilino)-1,3,5-triazin-2-yl]amino]-3-sulfoanilino]-9,10-dioxoanthracene-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H20ClN7O11S3/c30-27-35-28(33-13-4-3-5-15(10-13)49(40,41)42)37-29(36-27)34-18-9-8-14(11-20(18)50(43,44)45)32-19-12-21(51(46,47)48)24(31)23-22(19)25(38)16-6-1-2-7-17(16)26(23)39/h1-12,32H,31H2,(H,40,41,42)(H,43,44,45)(H,46,47,48)(H2,33,34,35,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYMGXZJTCOARG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)O)Cl)S(=O)(=O)O)S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H20ClN7O11S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

774.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12236-82-7, 79241-87-5
Record name Cibacron Blue F 3GA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012236827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Amino-4-((4-((4-chloro-6-((3-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-3-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079241875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-AMINO-4-((4-((4-CHLORO-6-((3-SULFOPHENYL)AMINO)-1,3,5-TRIAZIN-2-YL)AMINO)-3-SULFOPHENYL)AMINO)-9,10-DIHYDRO-9,10-DIOXO-2-ANTHRACENESULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0A052J6QF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Enzymatic and Receptor Mediated Interactions of Reactive Blue 2

Purinergic Receptor Antagonism by Reactive Blue 2

This compound is well-documented as an antagonist of P2Y purinergic receptors, a family of G protein-coupled receptors activated by extracellular nucleotides like ATP and UTP. Its effects are multifaceted, influencing various downstream signaling pathways.

Modulation of P2Y4 Receptors

This compound has been identified as an antagonist of the P2Y4 receptor. In rat strial marginal cells, it has demonstrated clear antagonistic activity at P2Y4 receptors. nih.gov This antagonistic potency at the P2Y4 receptor has been directly correlated with its effects on potassium secretion. nih.gov Studies on the human P2Y4 receptor expressed in 1321N1 astrocytoma cells have shown that this compound has an intermediate inhibitory effect on UTP-induced responses. nih.gov In contrast, other antagonists like pyridoxal-phosphate-6-azophenyl-2',4'-disulphonic acid (PPADS) showed strong inhibition, while suramin (B1662206) was inactive. nih.gov

Influence on Cellular Calcium Oscillations

A notable effect of this compound is its ability to induce calcium oscillations in certain cell types. In HeLa cells, this compound has been shown to cause Ca2+ oscillations, an effect that is dependent on the presence of extracellular calcium. nih.govnih.gov Interestingly, this induction of Ca2+ oscillations is not due to a direct influx of calcium but is linked to the activation of the phospholipase C (PLC) cascade and the release of calcium from intracellular stores. nih.govnih.gov This is supported by the finding that inhibitors of the PLC cascade, such as U73122, and thapsigargin, which depletes intracellular calcium stores, both abolish the this compound-induced oscillations. nih.govnih.gov Furthermore, this compound has been observed to enhance the Ca2+ response to histamine, which is also mediated by the PLC cascade. nih.govnih.gov

Impact on Potassium Secretion Pathways

This compound has a significant impact on potassium (K+) secretion in specialized cells. In rat cochlear strial marginal cells, the application of this compound leads to a dose-dependent increase in K+ secretion. nih.gov This effect is characterized by an initial peak in secretion followed by a partial relaxation to a steady-state level. nih.gov The antagonistic action of this compound at the apical P2Y4 receptors in these cells is believed to be the underlying mechanism for this increased K+ secretion, suggesting an inhibitory link between P2Y4 receptors and the KCNQ1/KCNE1 K+ channels responsible for potassium transport. nih.govresearchgate.net Extracellular ATP normally decreases K+ secretion via these P2Y4 receptors; thus, the antagonism by this compound reverses this effect. nih.gov

Specificity and Selectivity against P2X Purinoceptors

A key characteristic of this compound as a pharmacological tool is its selectivity for P2Y receptors over P2X receptors, which are ligand-gated ion channels. Research has demonstrated that this compound selectively inhibits responses mediated by P2Y purinoceptors. nih.gov For instance, in preparations of rabbit mesenteric artery, ATP and 2-methylthio ATP induce relaxation via P2Y receptors, and these relaxations are inhibited by this compound. In contrast, responses mediated by P2X receptors are not affected. This selectivity has been a valuable asset in distinguishing between the physiological roles of these two major classes of purinergic receptors.

Reversal of Agonist-Induced Responses

This compound effectively reverses responses induced by P2Y receptor agonists. A clear example is its ability to block the effects of 2'- and 3'-O-(4-benzoyl-benzoyl)adenosine 5'-triphosphate (BzATP), which acts as an agonist at the P2Y4 receptor. nih.gov The agonistic effect of BzATP on these receptors is blocked by this compound. nih.gov Similarly, in rat isolated alveolar Type II cells, this compound significantly inhibits ATP-induced surfactant phospholipid secretion. nih.govnih.gov This inhibition is specific to the P2Y-purinoceptor pathway, as it does not affect secretion stimulated by a C-kinase agonist (TPA) or a beta-adrenoceptor agonist (terbutaline). nih.govnih.gov The concentration-response curve for ATP-stimulated dopamine (B1211576) secretion in PC12 cells is shifted to the right in the presence of this compound, with a decrease in the maximal response. nih.gov

Protein Kinase Inhibition Mechanisms of this compound

Beyond its effects on purinergic receptors, this compound is also known to inhibit certain protein kinases. This inhibitory action appears to be independent of its purinergic receptor antagonism in some cases.

The anthraquinone (B42736) dye has been identified as a potent inhibitor of a protein kinase isolated from thylakoids. nih.gov The inhibition is noncompetitive with respect to ATP, and the inhibitor does not alter the substrate preference of the kinase. nih.gov This suggests that this compound does not bind to the ATP-binding site of the enzyme but rather to an allosteric site. The inhibition constant (Ki) for the membrane-bound thylakoid kinase is 8 µM, and for the purified kinase, it is 6 µM. nih.gov

In another context, this compound has been shown to inhibit phosphatidylinositol 3-kinase (PI 3-K) in rat C6 glioma cells. nih.gov This inhibition occurs after the cellular uptake of this compound and is implicated in the inhibition of cAMP-induced differentiation of these cells. nih.gov The intracellular concentration of this compound can reach levels sufficient to cause this inhibition, with an IC50 of 4 µM for PI 3-K. nih.gov This action is considered to be independent of its effects on purinergic receptors. nih.gov

Data Tables

Table 1: Antagonistic and Inhibitory Activity of this compound on Receptors and Enzymes

TargetCell/Tissue TypeObserved EffectPotency (IC50/Ki)Reference
P2Y4 ReceptorRat Cochlear Strial Marginal CellsAntagonism, leading to increased K+ secretionNot specified nih.gov
P2Y ReceptorRat Alveolar Type II CellsInhibition of ATP-induced surfactant secretionIC50: 1.5 x 10⁻⁴ M nih.govnih.gov
Thylakoid Protein KinaseThylakoidsNoncompetitive InhibitionKi: 6 µM (purified), 8 µM (membrane-bound) nih.gov
Phosphatidylinositol 3-Kinase (PI 3-K)Rat C6 Glioma CellsInhibition after cellular uptakeIC50: 4 µM nih.gov

Noncompetitive Inhibition Kinetics

This compound has been identified as a noncompetitive inhibitor for certain enzymes. nih.gov In noncompetitive inhibition, the inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. wikipedia.orglibretexts.org This binding event reduces the enzyme's catalytic activity without preventing the substrate from binding to the active site. wikipedia.org A key characteristic of noncompetitive inhibition is the reduction of the maximum reaction velocity (Vmax), while the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, remains unchanged. libretexts.orgyoutube.com This indicates that the inhibitor does not affect the enzyme's affinity for its substrate but lowers the efficiency of the enzyme in converting substrate to product. youtube.comlibretexts.org

The interaction of this compound with thylakoid protein kinase serves as a specific example of this kinetic behavior. Studies have determined the inhibition constant (Ki), a measure of the inhibitor's potency, for this interaction. For the membrane-bound thylakoid kinase, the Ki was found to be 8 µM, and for the purified, isolated kinase, the Ki was 6 µM. nih.gov

Table 1: Inhibition Constants (Ki) of this compound with Thylakoid Protein Kinase

Enzyme State Ki Value
Membrane-Bound Kinase 8 µM nih.gov
Purified Kinase 6 µM nih.gov

Interaction with Thylakoid Protein Kinases

This compound acts as a potent inhibitor of protein kinases found in thylakoids, the membrane-bound compartments within chloroplasts. nih.gov These kinases, such as STN7 and STN8, are crucial for phosphorylating proteins of the photosystem II (PSII) complex and its associated light-harvesting complexes (LHCII), a process vital for photosynthetic acclimation and repair. oup.comnih.govresearchgate.net

Research has demonstrated that this compound inhibits both the isolated, purified thylakoid kinase and the enzyme in its natural membrane environment (in situ). nih.gov The inhibition is reversible, as the dye can be removed from the thylakoid membrane by washing. nih.gov Importantly, the inhibitor did not alter the substrate preference of the kinase, indicating that it interferes with the catalytic action rather than the substrate recognition process. nih.gov

ATP-Dependent Chlorophyll (B73375) Fluorescence Quenching Modulation

The inhibition of thylakoid protein kinases by this compound has a direct consequence on a key photoprotective mechanism in plants: the quenching of chlorophyll fluorescence. nih.gov Specifically, the dye was found to inhibit the ATP-dependent quenching of chlorophyll fluorescence. nih.gov This process is a component of non-photochemical quenching (NPQ), which allows plants to dissipate excess light energy as heat, thereby protecting the photosynthetic machinery from light-induced damage. nih.gov The energization of the thylakoid membrane, which drives NPQ, is linked to the phosphorylation state of thylakoid proteins. nih.govresearchgate.net By inhibiting the protein kinase responsible for this phosphorylation, this compound effectively modulates this energy-dissipating pathway. nih.gov

Analysis of Inhibitor-Enzyme Dissociation

The dissociation constant, Ki, quantifies the affinity between an inhibitor and an enzyme. For this compound and thylakoid protein kinase, the Ki values are 6 µM and 8 µM for the purified and membrane-bound forms, respectively. nih.gov These low micromolar values indicate a relatively high affinity.

When an inhibitor's Ki value is close to the concentration of the enzyme being used in an assay, the situation is defined as tight-binding inhibition. nih.govbasicmedicalkey.com Under these conditions, the standard assumption that the free inhibitor concentration is equal to the total inhibitor concentration becomes invalid, as a significant portion of the inhibitor is bound to the enzyme. nih.gov This can lead to an underestimation of the compound's true potency if standard data analysis methods are used. nih.gov Given the low micromolar Ki values of this compound, its interaction with some enzymes could enter the tight-binding regime, necessitating the use of specialized kinetic models, such as the Morrison equation, for accurate determination of its inhibitory potency. nih.govnumberanalytics.com

Interactions with Nucleotide Binding Sites and Associated Enzymes

Mechanism of Binding to Nucleotide-Dependent Enzymes

This compound and its structural analog, Cibacron Blue F3GA, are widely recognized for their ability to interact with enzymes that bind nucleotides, such as ATP, NAD+, and NADP+. chemicalbook.comnih.gov The dye's structure mimics that of these nucleotide coenzymes, allowing it to act as an antagonist at their binding sites. chemicalbook.com

The primary structural target for this compound on these enzymes is a highly conserved protein domain known as the dinucleotide fold, or Rossmann fold. nih.govnih.gov This fold consists of a characteristic series of alternating beta-strands and alpha-helices (β-α-β-α-β) that creates a natural crevice for binding nucleotide cofactors. nih.govnih.gov The sulfonated triazine and anthraquinone rings of the dye molecule fit into this binding pocket, effectively competing with the natural nucleotide ligands and inhibiting the enzyme's function. chemicalbook.comnih.gov This mechanism makes this compound a valuable tool for probing the structure and function of nucleotide-binding sites in proteins. chemicalbook.com

Inhibition Profile Across Diverse Enzyme Classes

Owing to its ability to bind to the common dinucleotide fold, this compound exhibits a broad inhibition profile, affecting a wide variety of enzymes that rely on nucleotide cofactors. chemicalbook.com This makes it a general enzyme inhibitor rather than a highly specific one. nih.gov Its targets span multiple major enzyme classifications, including oxidoreductases, transferases, and hydrolases. chemicalbook.comncert.nic.in For instance, it is known to inhibit various kinases, dehydrogenases, and reductases. chemicalbook.comnih.gov Beyond its interactions with metabolic enzymes, this compound is also characterized as a P2Y purinoceptor antagonist, blocking channels activated by ATP. chemicalbook.comtocris.comnih.gov

Table 2: Selected Enzyme Classes and Specific Enzymes Inhibited by this compound

Enzyme Class Specific Enzyme Examples Reference(s)
Oxidoreductases Aldehyde reductase, Carbonyl reductase, Ferredoxin:NADP+ oxidoreductase, Glucose-6-phosphate dehydrogenase, L-Lactate Dehydrogenase chemicalbook.comnih.gov
Transferases Choline (B1196258) O-acetyltransferase, Choline-phosphate cytidylyltransferase, Glutathione (B108866) S-transferase, Hexokinase, Phosphoglycerate kinase, Protein Kinases, Thymidylate synthase nih.govchemicalbook.comnih.gov
Hydrolases Alkaline phosphatase, NAD+ nucleosidase (NADase), Nucleotide diphosphatase chemicalbook.com
Epimerases UDP-glucose 4-epimerase chemicalbook.com
Receptors/Channels P2Y purinoceptor, ATP-activated channels chemicalbook.comtocris.comnih.gov
Aldehyde Reductase

This compound has been identified as a potent inhibitor of aldehyde reductase from rat liver. Research has shown that the inhibition is competitive with respect to the coenzyme NADPH. This competitive inhibition suggests that this compound binds to the NADPH-binding site of the enzyme.

One study determined the inhibition constant (Ki) for this compound with rat liver aldehyde reductase to be 0.38 μM. This low Ki value indicates a high affinity of this compound for the enzyme. The competitive nature of the inhibition with respect to NADPH further elucidates the mechanism by which this interaction occurs.

Table 1: Inhibition of Rat Liver Aldehyde Reductase by this compound

Enzyme SourceCoenzymeNature of InhibitionKi Value (μM)
Rat LiverNADPHCompetitive0.38
Alkaline Phosphatase

The interaction between this compound and alkaline phosphatase appears to be dependent on the source of the enzyme. Studies on human intestinal alkaline phosphatase have shown that this compound does not bind to the enzyme. This lack of interaction was observed during affinity chromatography experiments where the enzyme did not adsorb to a this compound-based matrix.

In contrast, other research has focused on the redesign of this compound to specifically enhance its affinity for calf intestinal alkaline phosphatase. This work on creating "biomimetic dyes" implies that while the parent molecule may not have strong affinity, its structure can be modified to create a specific and high-affinity ligand for the purification of this enzyme. One such purpose-designed adsorbent, a terminal ring phosphonate (B1237965) analogue of C.I. This compound, allowed for a 330-fold purification of calf intestinal alkaline phosphatase.

Table 2: Interaction of this compound with Alkaline Phosphatase

Enzyme SourceInteractionMethod
Human IntestinalNo binding observedAffinity Chromatography
Calf IntestinalBasis for redesigned specific ligandsAffinity Chromatography
ATP-Activated Channels

This compound is widely recognized as a non-selective antagonist of ATP-activated channels, which include the P2X and P2Y receptor families. Its antagonistic properties have been characterized across various receptor subtypes, although its potency and selectivity can vary.

For P2X receptors, which are ligand-gated ion channels, this compound has been shown to block ATP-induced currents. The half-maximal inhibitory concentration (IC50) values have been determined for several rat P2X receptor subtypes, demonstrating its varying potency. For instance, it is a relatively potent antagonist of the P2X1 receptor with an IC50 of 2.3 μM. It also antagonizes the response to ATP in cells expressing P2X2 receptors with an IC50 of 0.7 μM.

Regarding P2Y receptors, which are G protein-coupled receptors, this compound also exhibits antagonistic effects. It has been shown to selectively inhibit responses mediated by P2Y-purinoceptors in the rabbit mesenteric artery in a non-competitive manner. The compound blocks ATP-induced effects that are linked to the activation of the phospholipase C (PLC) cascade. Furthermore, this compound has been used to block uridine-stimulated neurite outgrowth, a process mediated through P2Y receptors.

Table 3: Antagonistic Activity of this compound on ATP-Activated Channels

Receptor FamilyReceptor SubtypeSpeciesEffectIC50 / pA2 Value
P2XP2X1RatAntagonist2.3 μM
P2XP2X2RatAntagonist0.7 μM
P2YP2Y-purinoceptorRabbitNon-competitive Antagonist-
P2YP2Y4RatAntagonist-
P2YGeneral-Blocks uridine-stimulated effects-
Carbonyl Reductase

The interaction of this compound with carbonyl reductase has been inferred from affinity chromatography studies. Blue-Sepharose, a chromatography medium that utilizes a dye structurally similar to this compound, has been employed in the analysis of alcohol dehydrogenase, another enzyme with a nucleotide-binding site. The use of such dye-ligand chromatography suggests an interaction between the dye and the enzyme's binding site.

Choline O-Acetyltransferase

This compound has been identified as a very potent inhibitor of choline O-acetyltransferase. The mechanism of this inhibition is competitive with respect to acetylcoenzyme A, indicating that this compound binds to the coenzyme A binding site of the enzyme. The inhibition is noncompetitive with respect to the other substrate, choline.

The potent inhibitory effect is thought to arise from both hydrophobic bonding and a coulombic interaction with an arginine residue within the active site, similar to the binding of coenzyme A itself. A study investigating the interaction of a series of aromatic dyes with choline O-acetyltransferase reported a Ki value of 0.4 µM for this compound.

Table 4: Inhibition of Choline O-Acetyltransferase by this compound

SubstrateNature of InhibitionKi Value (μM)
Acetylcoenzyme ACompetitive0.4
CholineNoncompetitive-
Choline-Phosphate Cytidylyltransferase

Direct inhibition of Choline-Phosphate Cytidylyltransferase by this compound has not been explicitly demonstrated in the reviewed literature. However, an indirect effect on the pathway involving this enzyme has been observed. Uridine (B1682114) administration has been shown to increase phosphatide synthesis, a process in which Choline-Phosphate Cytidylyltransferase is a key enzyme.

Studies have demonstrated that the effects of uridine on neurite outgrowth, which are associated with accelerated phosphatide synthesis, are blocked by P2Y receptor antagonists, including this compound. This suggests that this compound's influence on this metabolic pathway is likely mediated through its antagonism of P2Y receptors, which are involved in signaling cascades that can modulate the activity of enzymes like Choline-Phosphate Cytidylyltransferase, rather than through direct binding to the enzyme itself.

Coenzyme F420 Hydrogenase

There is no information available in the reviewed scientific literature regarding the specific interaction between this compound and Coenzyme F420 Hydrogenase.

Ferredoxin:NADP+ Oxidoreductase

Ferredoxin:NADP+ oxidoreductase (FNR) is a flavoprotein that plays a crucial role in the final step of the linear electron transport chain in photosynthesis. nih.govnih.gov this compound, also known as Cibacron Blue F3GA, has been shown to be an effective inhibitor of the diaphorase activity of FNR.

Research has demonstrated that the inhibition by this compound is competitive with respect to the coenzyme NADPH. capes.gov.br This suggests that the dye likely binds to the enzyme at or near the NADPH binding site. The inhibitory effect is quite potent, with a reported inhibition constant (Ki) of 1.5 µM. capes.gov.br Spectroscopic analysis of the binding between this compound and FNR indicates a binding stoichiometry of one mole of the dye per mole of the reductase enzyme. capes.gov.br This interaction is sensitive to the presence of NADP+ and high ionic strength, both of which can prevent the formation of the enzyme-dye complex. capes.gov.br

Table 1: Kinetic Parameters of this compound Interaction with Ferredoxin:NADP+ Oxidoreductase

Enzyme Source Inhibitor Ki Type of Inhibition Stoichiometry (Dye:Enzyme)
Ferredoxin:NADP+ Oxidoreductase Spinach This compound 1.5 µM Competitive with NADPH 1:1
Glucose-6-Phosphate Dehydrogenase

Glucose-6-phosphate dehydrogenase (G6PDH) is a key enzyme in the pentose (B10789219) phosphate (B84403) pathway, a metabolic pathway that supplies cells with NADPH and the precursors for nucleotide synthesis. The interaction between this compound and G6PDH has been primarily studied in the context of affinity chromatography.

G6PDH from baker's yeast has been shown to bind to this compound that has been immobilized on a solid support like Sepharose. nih.gov This property has been exploited for the purification of G6PDH, as the bound enzyme can be specifically eluted. For instance, while G6PDH binds to immobilized this compound, it can be specifically released from a different immobilized dye (Procion Red HE-3B) by a gradient of NADP+, indicating a competitive binding interaction at the nucleotide-binding site. nih.gov Studies have also been conducted on the influence of free triazine dyes on the activity of G6PDH, though specific inhibition constants for free this compound are not extensively detailed in the available literature. nih.gov The binding of the enzyme to the immobilized dye is a critical aspect used in purification protocols to separate it from other enzymes like hexokinase and phosphoglucomutase. nih.gov

Glutathione S-Transferase

Glutathione S-transferases (GSTs) are a family of enzymes central to the detoxification of a wide range of xenobiotic and endogenous compounds. mdpi.com this compound has been identified as a potent inhibitor of GST from various organisms.

In a study on GST from the parasitic helminth Schistosoma japonicum (SjGST), this compound (referred to as Cibacron blue 3GA) was found to be a powerful inhibitor with a half-maximal inhibitory concentration (IC50) of 0.057 µM. nih.gov Molecular modeling and kinetic studies suggest that the dye's binding site on SjGST overlaps with both the glutathione (G-site) and the hydrophobic substrate-binding site (H-site). nih.gov Furthermore, a dichlorotriazine analogue of this compound was found to cause specific and irreversible inactivation of the enzyme. nih.gov

Inhibition by Cibacron Blue has also been observed for GST from the malarial parasite Plasmodium yoelii, for which a characteristic inhibitor constant (Ki) was determined. nih.gov This highlights the potential of this dye scaffold in probing the active site of GSTs from different species.

Table 2: Inhibition of Glutathione S-Transferase by this compound

Enzyme Source Inhibitor IC50 Notes
Glutathione S-Transferase Schistosoma japonicum This compound 0.057 ± 0.003 µM Binding site overlaps G- and H-sites.
Glutathione S-Transferase Plasmodium yoelii Cibacron Blue Ki value determined A characteristic inhibitor constant was obtained.
Hexokinase

Hexokinase is the enzyme that catalyzes the first step of glycolysis, the phosphorylation of glucose to form glucose-6-phosphate. The interaction of this compound with yeast hexokinase has been studied in detail, revealing a mechanism of irreversible inactivation.

The inactivation of yeast hexokinase by this compound follows a "Kitz-Wilson"-type kinetic model for an irreversible inhibitor. This analysis yielded a maximal rate of inactivation of 0.05 min⁻¹ and a concentration of the inhibitor that produces half-maximal inactivation of 92 µM. Spectroscopic studies show distinct changes upon the formation of the hexokinase-dye complex. The binding of the dye is believed to involve the hydrophobic anthraquinone portion of the molecule, which shows considerable structural overlap with the purine (B94841) ring of ATP, one of the enzyme's natural substrates.

NAD+ Nucleosidase

NAD+ nucleosidase (NAD+ glycohydrolase) is an enzyme that catalyzes the hydrolysis of NAD+ to nicotinamide (B372718) and ADP-ribose. The interaction of this class of enzymes with this compound has been noted, primarily in the context of inhibition.

Studies have shown that Cibacron Blue F3GA acts as an inhibitor of calf spleen NAD+ nucleosidase. While this interaction has been reported, detailed kinetic parameters such as a specific Ki value for this compound with NAD+ nucleosidase are not extensively documented in the primary literature. The inhibition is presumed to occur due to the structural similarity of the dye to the NAD+ cofactor, a common theme for the interaction of this compound with nucleotide-dependent enzymes. nih.govagscientific.com

Effect on Enzyme Substrate Preference

The binding of an inhibitor to an enzyme can sometimes alter its preference for different substrates. However, in the case of this compound, at least for some enzymes, this does not appear to be the case.

Research on a protein kinase isolated from thylakoids, which is potently inhibited by this compound (with a Ki of 6-8 µM), has shown that the inhibitor does not modify the substrate preference of the kinase. medchemexpress.com The mode of inhibition was determined to be noncompetitive. medchemexpress.com This finding suggests that while this compound can effectively block the catalytic activity of certain enzymes, its binding does not necessarily distort the active site in a way that would change the relative affinity for different physiological substrates. This observation may not be universal for all enzymes that interact with this compound, but it provides a key insight into the nature of its inhibitory action.

Binding to Reproductive Proteins

Beyond its interactions with enzymes, this compound has been shown to exhibit specific binding to certain reproductive proteins, namely protamines. Protamines are small, arginine-rich nuclear proteins that replace histones in sperm cells during the late haploid phase of spermatogenesis, leading to a highly condensed state of the chromatin. researchgate.net

Recent studies have demonstrated that this compound specifically stains the nuclei of late-haploid spermatids (steps 12-16) and spermatozoa. researchgate.netbiorxiv.org This binding is pH-dependent; the specific interaction occurs under weakly alkaline conditions (pH 10) and is lost at a neutral pH. researchgate.netbiorxiv.org The proposed mechanism for this specificity involves an electrostatic interaction between the negatively charged sulfate (B86663) groups on the this compound molecule and the positively charged guanidyl groups of the abundant arginine residues in protamines. researchgate.net At pH 10, the guanidyl groups of arginine remain positively charged, while the amino groups of lysine (B10760008) (less abundant in protamines compared to histones) become neutral, contributing to the specificity of the binding to arginine-rich protamines over histones. researchgate.net This specific interaction results in the formation of visible aggregates when this compound is mixed with protamines in vitro at an alkaline pH. researchgate.netbiorxiv.org

Interaction with Protamines in Spermatozoa

This compound (RB2) exhibits a highly specific binding interaction with protamines, the primary nuclear proteins responsible for packaging DNA in spermatozoa. This interaction is notably dependent on pH, occurring under weakly alkaline conditions (pH 10). biorxiv.orglongdom.orgbiorxiv.org The specificity of this binding provides a method for distinguishing mature, protamine-containing sperm from other cell types and immature germ cells. longdom.orgbiorxiv.org

The chemical basis for this selective interaction lies in the electrostatic attraction between the negatively charged sulfate groups of the RB2 molecule and the positively charged amino acid residues of protamines. longdom.orgresearchgate.net Protamines are exceptionally rich in arginine, an amino acid that contains a guanidyl group. longdom.org At a pH of 10, the guanidyl residues of arginine remain positively charged, while the amino groups of other amino acids, like lysine, become neutral. researchgate.net Consequently, the three sulfate residues present in the RB2 molecule can form strong ionic bonds specifically with the guanidyl groups of arginine in protamines. longdom.orgresearchgate.net

This pH-dependent specificity was demonstrated in studies where RB2 stained human sperm heads blue at pH 10, while other cells like lymphocytes remained unstained. longdom.org However, at a neutral pH (7.4), this specificity is lost, and RB2 stains all cells present in semen indiscriminately. biorxiv.orglongdom.orgresearchgate.net In-vitro experiments have further confirmed this selective binding, showing that RB2 forms aggregates when mixed with extracted sperm protamines at pH 10, but not when mixed with other intracellular proteins that lack protamines. biorxiv.orgresearchgate.netresearchgate.net This specific molecular interaction allows RB2 to act as a precise label for protamine-containing structures within the sperm nucleus. biorxiv.orgresearchgate.net

Table 1: Summary of this compound Interaction with Sperm Components

ComponentInteraction with this compound (pH 10)Basis of InteractionReference
Protamines (in Sperm Nuclei)Strong, specific bindingElectrostatic interaction between RB2's sulfate groups and protamine's arginine guanidyl groups longdom.orgbiorxiv.orgresearchgate.net
Somatic Cells (e.g., Lymphocytes)No significant stainingLack of high arginine content characteristic of protamines longdom.org
Sperm Nuclei (at neutral pH)Non-specific stainingLoss of charge-based specificity; other cellular proteins are also stained biorxiv.orglongdom.org

Impact on Protamination Processes

This compound does not directly participate in or alter the biological process of protamination itself; rather, its utility lies in its ability to visualize and assess the outcome of this critical stage of spermiogenesis. Protamination is the process during late spermatid development where histones are replaced by protamines, leading to extreme condensation of the sperm chromatin. nih.govoup.com The specific binding of RB2 to protamines allows for the direct evaluation of this process. biorxiv.orgbiorxiv.org

Research has shown that RB2 specifically stains elongating and elongated spermatids from steps 12 to 16 of the seminiferous epithelium cycle, which corresponds to the stages of protamine expression. biorxiv.orgresearchgate.net This allows for the rapid visualization of normal protamination during sperm development. biorxiv.org

Furthermore, RB2 staining serves as a powerful tool for identifying defects in protamination. Incorrect condensation of sperm chromatin, often due to deficiencies in protamines like Protamine 2 (Prm2), can lead to morphological abnormalities and is associated with male infertility. biorxiv.orgnih.gov RB2 staining can highlight such issues. For instance, it can reveal degraded or arrested spermatids that have undergone protamination but failed to complete maturation. longdom.org The dye effectively outlines the sperm head, making internal vacuoles—often considered head defects and potentially linked to local failures in chromatin condensation—visible as unstained spots. longdom.org Therefore, the "impact" of RB2 on protamination is its role as a diagnostic marker, enabling researchers and clinicians to assess the success and integrity of chromatin packaging in spermatozoa. biorxiv.orgbiorxiv.org

Table 2: Application of this compound in Assessing Protamination

FindingObservation with this compound StainingImplication for ProtaminationReference
Normal SpermatogenesisSpecific staining of late-stage spermatids (steps 12-16) and mature spermatozoaIndicates successful expression and incorporation of protamines biorxiv.orgresearchgate.net
Reproductive ToxicityDecreased proportion of RB2-positive germ cells in seminiferous tubules after exposure to toxins like busulfanDemonstrates disruption of the protamination stage of spermatogenesis biorxiv.orgresearchgate.net
Arrested Spermatid DevelopmentStaining of degraded spermatids that have undergone protamination but are not fully formedReveals failures in the later stages of spermiogenesis post-protamination longdom.org
Sperm Head AbnormalitiesReveals the head outline and highlights internal vacuoles as toneless spotsSuggests localized defects in chromatin condensation and protamine cross-linking longdom.org

Environmental Remediation and Degradation of Reactive Blue 2

Advanced Oxidation Processes (AOPs) for Reactive Blue 2 Removal

Advanced Oxidation Processes (AOPs) are a class of procedures that rely on the in-situ generation of highly reactive chemical species, most notably the hydroxyl radical (•OH). These radicals are powerful, non-selective oxidizing agents capable of degrading a wide range of organic contaminants, including dyes like this compound, into simpler, less harmful compounds, and ultimately, complete mineralization to carbon dioxide and water mersin.edu.tr. Among the various AOPs, photocatalysis has emerged as a promising technology for the treatment of dye-contaminated wastewater bohrium.comresearchgate.net.

Photocatalytic degradation involves the acceleration of a photoreaction in the presence of a semiconductor catalyst. When the semiconductor material is illuminated with light of sufficient energy, it generates electron-hole pairs that initiate the oxidative degradation of pollutants jmaterenvironsci.com. Materials such as Titanium Dioxide (TiO2) and Zinc Oxide (ZnO) are widely studied for this purpose due to their high photocatalytic activity, chemical stability, and low cost bohrium.comjmaterenvironsci.com.

Titanium dioxide (TiO2), particularly in its anatase form (like Degussa P25), is one of the most extensively used photocatalysts for the degradation of organic pollutants. Studies on this compound have demonstrated the high efficiency of TiO2-based systems when irradiated with UV light. The process involves the adsorption of the dye molecules onto the TiO2 surface, followed by their degradation by reactive species generated on the catalyst surface tandfonline.com.

Research has shown that several operational parameters significantly influence the degradation efficiency, including catalyst concentration, initial dye concentration, pH, and the intensity of UV light. One study optimized these parameters using a Taguchi statistical design and found that UV light intensity was the most influential factor in the decolorization of this compound nih.govtandfonline.comresearchgate.net. Under optimal conditions—including a pH of 10, a TiO2 concentration of 0.15 g/L, and an initial dye concentration of 50 mg/L—a decolorization efficiency of 95.22% was achieved within two hours. tandfonline.com Furthermore, significant mineralization was confirmed with a 92.52% reduction in Total Organic Carbon (TOC) and a 94.05% reduction in Chemical Oxygen Demand (COD) tandfonline.comnih.govtandfonline.com.

Table 1: Photocatalytic Degradation of this compound using TiO2

Initial Dye Conc. (mg/L)Catalyst Conc. (g/L)pHH2O2 Conc. (mol/L)UV LightDecolorization Efficiency (%)Mineralization (TOC/COD) (%)Source
500.15100.07532 W95.2292.52 (TOC), 94.05 (COD) tandfonline.com

Zinc Oxide (ZnO) is another prominent semiconductor photocatalyst used for the degradation of organic dyes, valued for its wide bandgap, high chemical stability, and harmless nature jmaterenvironsci.com. ZnO nanoparticles have been successfully employed in the photocatalytic degradation of various reactive dyes. The efficiency of ZnO systems is also dependent on factors such as catalyst dosage, solution pH, and initial dye concentration jmaterenvironsci.comnih.gov.

For anionic dyes like this compound, the pH of the solution plays a critical role. The surface of ZnO is positively charged at a pH below its zero-point charge, which favors the adsorption of anionic dye molecules, leading to enhanced degradation jmaterenvironsci.com. Studies on similar reactive dyes have shown that acidic or neutral conditions are often optimal for degradation jmaterenvironsci.com. For instance, the degradation of Reactive Blue 81 using NiO-doped ZnO–ZrO2 nanoparticles achieved 100% removal after 180 minutes of irradiation under optimized conditions tandfonline.com. The degradation process in these systems typically follows pseudo-first-order kinetics jmaterenvironsci.comtandfonline.com.

Table 2: Photocatalytic Degradation of Reactive Dyes using ZnO-Based Systems

DyeCatalyst SystemCatalyst Dosage (g/L)pHDegradation Efficiency (%)Time (min)Source
Reactive Blue 21Ag-doped ZnO1.0< 8High30 jmaterenvironsci.com
Reactive Blue 81NiO-doped ZnO–ZrO20.0153100180 tandfonline.com
Reactive Blue 160ZnO nanopowder-7100 (decolorization)60 bohrium.com

The combination of Ultraviolet (UV) irradiation with an oxidizing agent like hydrogen peroxide (H2O2) is a highly effective AOP. In photocatalytic systems, UV light provides the necessary energy to excite the semiconductor catalyst, initiating the entire process tandfonline.com. The intensity of UV radiation is often the most critical parameter, as a higher intensity leads to a greater generation of electron-hole pairs and, consequently, more reactive radicals tandfonline.comresearchgate.net.

The fundamental mechanism of photocatalytic degradation begins when a semiconductor catalyst, such as TiO2 or ZnO, absorbs photons from a light source (e.g., UV light) with energy equal to or greater than its bandgap energy. This absorption excites an electron (e⁻) from the valence band (VB) to the conduction band (CB), leaving behind a positively charged "hole" (h⁺) in the valence band jmaterenvironsci.commdpi.comresearchgate.net.

These photogenerated electron-hole pairs are powerful redox agents. The holes in the valence band can directly oxidize organic dye molecules adsorbed on the catalyst's surface. More importantly, they can react with water molecules (H2O) or hydroxide ions (OH⁻) to produce highly reactive hydroxyl radicals (•OH) researchgate.net. Simultaneously, the electrons in the conduction band can react with molecular oxygen (O2) to form superoxide radical anions (•O2⁻), which can further lead to the formation of other reactive oxygen species mdpi.comresearchgate.net.

The core of the photocatalytic degradation process is the generation of Reactive Oxygen Species (ROS). These species are the primary agents responsible for the breakdown of complex organic molecules like this compound mdpi.com. The main ROS involved are hydroxyl radicals (•OH), superoxide anions (•O2⁻), and hydroperoxyl radicals (HO2•) atlantis-press.commdpi.com.

The generation process can be summarized by the following reactions:

Electron-hole pair formation: Semiconductor + hν → e⁻ (CB) + h⁺ (VB)

Hydroxyl radical formation: h⁺ + H2O → •OH + H⁺

Superoxide radical formation: e⁻ + O2 → •O2⁻

The hydroxyl radical (•OH) is an extremely powerful and non-selective oxidant that attacks the aromatic rings and chromophoric groups of the dye molecule. This attack leads to the cleavage of chemical bonds, breaking the dye down into smaller intermediates, such as aliphatic acids, and eventually leading to complete mineralization into CO2, H2O, and inorganic ions bohrium.comjmaterenvironsci.com. Studies specifically investigating reactive dye degradation have confirmed that hydroxyl radicals are the main species driving the decomposition process researchgate.netjmaterenvironsci.com.

Photocatalytic Degradation Studies

Mechanistic Pathways of Photocatalytic Breakdown
Electron-Hole Pair Dynamics

The photocatalytic degradation of organic pollutants such as this compound is fundamentally driven by the generation of electron-hole pairs (e⁻-h⁺) upon the irradiation of a semiconductor photocatalyst with light energy equal to or greater than its band gap. mdpi.com When a semiconductor, such as titanium dioxide (TiO₂), absorbs photons, electrons are excited from the valence band (VB) to the conduction band (CB), leaving behind positively charged "holes" in the VB. mdpi.commdpi.comresearchgate.net

This charge separation creates highly reactive redox sites on the catalyst's surface. researchgate.net The photogenerated holes in the valence band are powerful oxidants that can directly oxidize adsorbed dye molecules or react with water (H₂O) or hydroxide ions (OH⁻) to produce highly reactive hydroxyl radicals (•OH). mdpi.comscispace.com Simultaneously, the electrons in the conduction band can reduce adsorbed molecular oxygen (O₂) to form superoxide radical anions (•O₂⁻), which can further lead to the formation of other reactive oxygen species (ROS). researchgate.netnih.gov These ROS, particularly the hydroxyl radical, are non-selective and highly effective in breaking down complex organic molecules. mdpi.com

Degradation of Aromatic Chromophores

The characteristic color of this compound is due to its complex aromatic structure containing chromophores, which are the parts of the molecule responsible for absorbing light. The primary goal of the degradation process is the cleavage of these chromophoric structures, leading to decolorization and eventual mineralization of the dye into simpler, non-toxic compounds like carbon dioxide, water, and mineral acids. researchgate.net

Advanced Oxidation Processes (AOPs), such as photocatalysis, generate highly reactive species that attack the dye molecule. The hydroxyl radical (•OH) is a key oxidant in this process. sci-hub.box For azo dyes, which are characterized by one or more nitrogen-nitrogen double bonds (-N=N-), the initial and most critical step in decolorization is the cleavage of this azo linkage. sci-hub.box This scission breaks the extensive conjugation system of the chromophore, resulting in the loss of color.

Following the initial attack on the azo bonds, the degradation process continues with the breakdown of the resulting aromatic intermediates, such as substituted benzene and naphthalene derivatives. The reactive oxygen species systematically attack these aromatic rings, leading to ring-opening and the formation of smaller aliphatic compounds. These intermediates are subsequently oxidized, ideally leading to complete mineralization. The efficiency of this process can be monitored by measuring the reduction in Total Organic Carbon (TOC) and Chemical Oxygen Demand (COD). researchgate.netnih.gov

Optimization of Process Parameters

The efficiency of the photocatalytic degradation of this compound is not intrinsic to the catalyst alone but is significantly influenced by a range of operational parameters. Optimizing these parameters is crucial for achieving maximum degradation efficiency in a cost-effective and timely manner. Key variables include the initial concentration of the dye, the amount of catalyst used (catalyst loading), the pH of the solution, the intensity of the light source, and the reaction temperature.

Initial Dye Concentration Effects

At lower dye concentrations, the degradation rate is typically higher. However, as the initial dye concentration increases, the degradation efficiency tends to decrease. researchgate.netmicrobiologyjournal.org This phenomenon can be attributed to two primary factors:

Light Penetration: At higher concentrations, the dye molecules themselves absorb a significant fraction of the incoming UV light. This "screening effect" reduces the number of photons reaching the surface of the photocatalyst, thereby decreasing the rate of electron-hole pair generation and the subsequent formation of reactive oxygen species. mdpi.com

Active Site Saturation: As the concentration of dye molecules increases, more of them are adsorbed onto the surface of the catalyst. This can lead to the saturation of the catalyst's active sites, where the photocatalytic reactions occur. With the active sites occupied by dye molecules and their intermediates, the generation of hydroxyl radicals on the catalyst surface is hindered. mdpi.comresearchgate.net

Therefore, for a given set of operating conditions (catalyst load, pH, light intensity), there is an optimal range of initial dye concentration for efficient removal. Studies have shown that for other reactive dyes, degradation efficiency decreases significantly as the initial concentration is increased from 10 mg/L to 50 mg/L. researchgate.net

Table 1: Effect of Initial Dye Concentration on Degradation Efficiency
Initial Dye Concentration (mg/L)Observed Effect on Degradation RateReasoning
Low (e.g., < 10)High efficiency, but may be limited by diffusion.Sufficient photons and active sites available per dye molecule.
Moderate (e.g., 10-50)Decreasing efficiency with increasing concentration.Increased light screening and competition for active sites.
High (e.g., > 50)Significantly suppressed efficiency.Severe light attenuation and saturation of catalyst surface.
Catalyst Loading Optimization

The concentration of the photocatalyst in the solution, or catalyst loading, is another critical parameter that must be optimized. Increasing the amount of catalyst generally increases the rate of degradation up to a certain point. researchgate.net This is because a higher catalyst concentration provides more active sites for the adsorption of dye molecules and for the generation of electron-hole pairs, leading to a greater production of hydroxyl radicals. researchgate.net

However, an optimal catalyst loading exists, beyond which the degradation efficiency either plateaus or decreases. An excessive amount of catalyst can lead to several detrimental effects:

Particle Agglomeration: At high concentrations, catalyst particles tend to agglomerate or aggregate. This reduces the total surface area of the catalyst that is exposed to both the dye molecules and the light source, thereby decreasing the number of available active sites. researchgate.net

For other reactive dyes, studies have reported an increase in degradation rate with an increasing TiO₂ concentration up to an optimal value (e.g., 4.0 g/L), after which the rate decreased. mdpi.com Finding the optimal catalyst loading is essential for maximizing efficiency while minimizing material costs.

Table 2: Effect of Catalyst Loading on Degradation Efficiency
Catalyst LoadingObserved Effect on Degradation RateReasoning
LowRate increases with loading.Increasing number of available active sites.
OptimalMaximum degradation rate achieved.Sufficient active sites with minimal negative effects.
HighRate decreases with loading.Light scattering (turbidity) and particle agglomeration reduce efficiency.
pH Influence on Degradation Efficiency

The pH of the aqueous solution is a master variable that significantly affects the photocatalytic degradation process. scispace.comresearchgate.net Its influence is primarily related to the surface charge properties of the photocatalyst and the ionization state of the dye molecule. scispace.com

For titanium dioxide (TiO₂), a commonly used photocatalyst, the surface is amphoteric. It possesses a point of zero charge (pzc) at a pH of approximately 6.8. scispace.com

At pH < 6.8 (acidic conditions) , the TiO₂ surface becomes positively charged (TiOH₂⁺).

At pH > 6.8 (alkaline conditions) , the TiO₂ surface becomes negatively charged (TiO⁻).

This compound is an anionic dye, meaning it carries a negative charge in solution, primarily due to its sulfonate groups. Consequently, acidic conditions (pH < pzc) are generally favorable for the degradation of anionic dyes. scispace.com The positively charged catalyst surface in an acidic medium promotes the adsorption of the negatively charged dye molecules through electrostatic attraction. This enhanced adsorption facilitates the transfer of charge and the attack by photogenerated holes and hydroxyl radicals at the catalyst-solution interface. Conversely, in alkaline solutions, both the catalyst surface and the dye molecules are negatively charged, leading to electrostatic repulsion, which hinders adsorption and reduces degradation efficiency. scispace.com

Different studies have reported various optimal pH values, but for anionic dyes, acidic to neutral pH is often found to be most effective. scispace.commdpi.com For instance, the degradation of some azo dyes increases as the pH decreases. scispace.com

UV Light Intensity and Reaction Temperature

The intensity of the UV light source directly impacts the rate of photocatalysis. The degradation rate generally increases with increasing light intensity because a higher photon flux leads to a higher rate of electron-hole pair generation in the semiconductor catalyst. researchgate.net This, in turn, increases the concentration of reactive oxygen species available to degrade the dye molecules. One study investigating the photocatalytic degradation of this compound specifically identified UV light intensity as the most influential parameter compared to initial dye concentration, catalyst quantity, and pH. researchgate.netnih.gov However, at very high light intensities, the relationship may become non-linear as the reaction becomes limited by other factors, such as mass transfer or the recombination rate of electron-hole pairs.

The reaction temperature can also influence the degradation rate. Generally, an increase in temperature accelerates chemical reactions, and photocatalysis is no exception. Higher temperatures can enhance the reaction kinetics between the reactive species and the dye molecules. nih.gov However, the effect of temperature on photocatalysis is often considered less significant compared to parameters like pH and light intensity. researchgate.net Some studies on dye degradation have noted that the degradation process is endothermic, and an increase in temperature from 25°C to 35°C enhanced the degradation rate, while a further increase led to a decrease. microbiologyjournal.org It is also important to consider that higher temperatures can decrease the solubility of oxygen in water, which is a crucial electron acceptor in the process, and may also promote the recombination of charge carriers.

Fenton and Photo-Fenton Oxidation Approaches

Fenton and photo-Fenton processes are highly effective Advanced Oxidation Processes (AOPs) for the degradation of recalcitrant organic pollutants like this compound. These methods are valued for their operational simplicity and ability to achieve high levels of mineralization arpnjournals.org. The core of the Fenton reaction is the generation of highly reactive hydroxyl radicals (•OH) from the decomposition of hydrogen peroxide (H₂O₂) in an acidic medium, catalyzed by ferrous ions (Fe²⁺) core.ac.uk.

The photo-Fenton process is an enhancement of the traditional Fenton process, where the use of UV or solar radiation significantly accelerates the degradation rate. Studies comparing the two methods consistently show the superiority of the photo-Fenton process. For example, in the degradation of Reactive Red 2, a 99.9% color removal was achieved in just 10 minutes with the photo-Fenton process, whereas the standard Fenton process was much slower arpnjournals.orgresearchgate.net. Similarly, for other reactive dyes, photo-Fenton processes have demonstrated degradation values higher than 98% in a short time frame of about 20 minutes core.ac.uk. The optimal pH for these processes is typically acidic, around pH 3 arpnjournals.orgiaees.org.

The catalytic cycle of iron ions is central to the Fenton and photo-Fenton reactions. In the classic Fenton reaction, ferrous iron (Fe²⁺) donates an electron to hydrogen peroxide, leading to the cleavage of the O-O bond and the formation of a hydroxyl radical (•OH) and a hydroxide ion (OH⁻). The ferrous ion is oxidized to ferric iron (Fe³⁺) in the process.

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ core.ac.uk

The generated hydroxyl radical is a powerful, non-selective oxidizing agent with a high oxidation potential (2.8 V), capable of degrading complex organic molecules like this compound mdpi.com. The ferric ion (Fe³⁺) can then be reduced back to Fe²⁺ by reacting with another molecule of H₂O₂, albeit at a much slower rate. This regeneration of Fe²⁺ is a crucial step for the catalytic cycle to continue. However, the slow rate of this regeneration is a limiting factor in the efficiency of the conventional Fenton process nih.gov. Iron can be introduced in a dissolved form (homogeneous catalysis) or incorporated into porous supports like montmorillonite clay to create a heterogeneous catalyst, which can be recovered and reused mdpi.com.

The introduction of ultraviolet (UV) or solar light significantly enhances the Fenton process, creating a synergistic effect known as the photo-Fenton reaction. This synergy arises from several photochemical reactions that accelerate the degradation process.

Fe³⁺ + H₂O + hv → Fe²⁺ + H⁺ + •OH core.ac.ukresearchgate.net

Secondly, UV light can directly photolyze hydrogen peroxide, generating two hydroxyl radicals per molecule of H₂O₂.

H₂O₂ + hv → 2 •OH core.ac.uk

This dual effect—accelerated regeneration of the Fe²⁺ catalyst and additional generation of •OH radicals—makes the photo-Fenton process significantly more efficient than the standard Fenton reaction. This increased efficiency has been demonstrated in numerous studies, where the combination of Fenton's reagent with UV light leads to faster and more complete degradation of reactive dyes arpnjournals.orgiaees.orgnih.govresearchgate.net. The use of sunlight as the radiation source offers a cost-effective and environmentally friendly alternative for this process core.ac.uk.

Electrochemical Oxidation of this compound

Electrochemical oxidation is an environmental remediation technique that utilizes an electric current to degrade pollutants. In this process, pollutants are destroyed either by direct oxidation at the anode surface or by indirect oxidation through electrochemically generated reactive species, such as hydroxyl radicals, active chlorine, and ozone mdpi.com. This method is considered a clean process as it does not require the addition of harsh chemicals and can operate under ambient conditions acadpubl.eu.

For the treatment of textile wastewater containing reactive dyes, electrochemical oxidation has proven to be an efficient process for the removal of both color and total organic carbon researchgate.net. The effectiveness of the process is highly dependent on the anode material, as well as operational parameters such as current density, pH, electrolyte concentration, and treatment time mdpi.comacadpubl.eu. Different electrode materials, including aluminum, copper, and graphite, have been investigated for their efficacy in degrading dyes like Nile Blue acadpubl.eu. The process can convert organic pollutants into simpler, less harmful substances, and ultimately mineralize them into CO₂ and water mdpi.com.

Ozonation for this compound Degradation

Ozonation is another powerful AOP used for the treatment of dye-laden wastewater. Ozone (O₃) is a strong oxidizing agent (oxidation potential of 2.07 V) that can degrade complex organic molecules mdpi.com. The degradation of dyes like this compound via ozonation can occur through two primary pathways:

Direct Oxidation: Molecular ozone directly attacks the chromophoric groups of the dye molecule, breaking the double bonds and causing rapid decolorization mdpi.comjuniperpublishers.com.

Indirect Oxidation: In aqueous solutions, particularly at higher pH values, ozone decomposes to form highly reactive and non-selective hydroxyl radicals (•OH), which have an even higher oxidation potential (2.8 V) mdpi.comjuniperpublishers.com. These radicals then attack the dye molecules, leading to their degradation.

Studies on Procion Blue, a type of reactive dye, have shown that ozonation is highly effective for color removal. The degradation rate increases with higher pH due to the enhanced formation of hydroxyl radicals ut.ac.irut.ac.ir. For instance, the highest removal of Procion Blue dye (87%) was observed at pH 12 ut.ac.irut.ac.ir. The efficiency of ozonation can be further improved by combining it with other processes, such as UV irradiation or the addition of hydrogen peroxide (H₂O₂), which promotes the generation of hydroxyl radicals ut.ac.ir. Ozonation is often used as a pre-treatment to enhance the biodegradability of textile effluents before they undergo biological treatment stages juniperpublishers.com.

Hybrid AOP Systems for Enhanced Remediation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). Hybrid AOP systems, which combine two or more AOPs or an AOP with another treatment process, have been shown to enhance the degradation and mineralization of recalcitrant dyes like this compound. These systems often exhibit synergistic effects, leading to higher removal efficiencies and faster reaction rates than individual processes alone.

One such hybrid system involves the use of photocatalysis , specifically the TiO2/UV process. In a study on the photocatalytic degradation of this compound, the combination of UV irradiation with a nanotitania (TiO2) photocatalyst and hydrogen peroxide (H2O2) as an electron acceptor proved highly effective. tandfonline.comtandfonline.comnih.gov Optimal conditions for this process were identified, achieving a 95.22% decolorization efficiency. tandfonline.comtandfonline.comnih.gov Furthermore, this method resulted in significant mineralization, with a 92.52% reduction in Total Organic Carbon (TOC) and a 94.05% reduction in Chemical Oxygen Demand (COD). tandfonline.comtandfonline.comnih.gov The intensity of UV light was found to be the most influential parameter in this process. tandfonline.comtandfonline.com

Ultrasound-assisted electrocoagulation (USEC) is another hybrid AOP that has demonstrated efficacy in removing reactive dyes. For a similar dye, Reactive Blue 222, the USEC method significantly reduced the operation time compared to conventional electrocoagulation. tandfonline.com For a 50 ppm dye solution at pH 5.0 and a current density of 2 mA/cm², 74% color removal was achieved in just 4 minutes with USEC, compared to 58% with electrocoagulation alone. tandfonline.com Both processes eventually reached 99% removal efficiency within 15 minutes, highlighting the role of ultrasound in accelerating the initial degradation rate. tandfonline.com

Ozonation , often combined with other processes like UV irradiation or H2O2 addition, is a powerful AOP for dye degradation. For Procion Blue, a reactive dye, combining ozonation with 5 g/L of hydrogen peroxide increased the degradation to 92%, compared to 85% with ozonation alone for a 60 mg/L dye solution at an initial pH of 10. ut.ac.irut.ac.ir The degradation of reactive dyes by ozonation typically follows pseudo-first-order kinetics. ut.ac.irut.ac.ir The efficiency of ozonation is pH-dependent, with higher degradation rates observed at more alkaline pH values due to the enhanced formation of highly reactive hydroxyl radicals. ut.ac.irut.ac.ir

The Fenton and photo-Fenton processes are also effective hybrid AOPs for the degradation of reactive dyes. For Reactive Red 2, the photo-Fenton process demonstrated superior performance compared to the Fenton process. arpnjournals.orgresearchgate.net At an initial dye concentration of 150 ppm, the photo-Fenton process achieved 99.9% color degradation in just 10 minutes, along with a 95% COD reduction. arpnjournals.orgresearchgate.net In contrast, the Fenton process alone resulted in only 69% color degradation after 20 minutes. arpnjournals.orgresearchgate.net

Table 1: Comparison of Hybrid AOP Systems for Reactive Dye Remediation

Hybrid AOP SystemTarget DyeKey FindingsRemoval EfficiencyReference
TiO2/UV/H2O2This compoundUV light intensity is the most effective parameter. Significant mineralization achieved.95.22% decolorization tandfonline.comtandfonline.comnih.gov
Ultrasound-assisted Electrocoagulation (USEC)Reactive Blue 222Ultrasound significantly accelerates the initial rate of decolorization.~99% tandfonline.com
Ozonation + H2O2Procion BlueThe combined process enhances degradation compared to ozonation alone.92% ut.ac.irut.ac.ir
Photo-FentonReactive Red 2Superior to the Fenton process in both speed and efficiency of degradation.99.9% arpnjournals.orgresearchgate.net

Biodegradation of this compound by Microbial Systems

Biodegradation offers an environmentally friendly and cost-effective alternative to physicochemical methods for the treatment of textile effluents containing this compound. This process utilizes the metabolic potential of microorganisms to break down the complex dye molecules into simpler, less toxic compounds.

Bacterial Decolorization and Degradation

Bacteria, in particular, have been extensively studied for their ability to decolorize and degrade azo dyes like this compound. The process typically involves the initial cleavage of the azo bond, which is responsible for the dye's color, followed by the degradation of the resulting aromatic amines.

Numerous bacterial strains have been isolated from contaminated sites and have demonstrated the ability to decolorize this compound and other similar reactive dyes. For instance, a novel bacterial strain, Kucoria marina CU2005, isolated from industrial wastewater sludge, was able to decolorize 82% of Reactive Blue 222 within 24 hours under optimized conditions. Another novel strain, Enterobacter CU2004, also isolated from industrial waste, showed a degradation percentage of over 90% for the same dye.

Bacterial consortia, which are mixed cultures of different bacterial species, often exhibit enhanced decolorization and degradation capabilities compared to individual strains. This is attributed to the synergistic metabolic activities of the different species, where the degradation products of one strain can be utilized by another, leading to a more complete breakdown of the dye molecule. A consortium of Proteus vulgaris and Micrococcus glutamicus showed markedly higher decolorization activity for various reactive dyes than the individual strains.

Table 2: Isolated Bacterial Strains for Reactive Dye Degradation

Bacterial Strain/ConsortiumTarget DyeDecolorization/Degradation EfficiencyIncubation TimeReference
Kucoria marina CU2005Reactive Blue 22282%24 hours
Enterobacter CU2004Reactive Blue 222≥90%24 hours
Pseudomonas sp. BDS 2Reactive Blue 22194.4%96 hours
Alcaligenes sp. BDS 9Reactive Blue 22188.5%112 hours
Bacterial Consortium PMB11Navy Blue HE2R91%6 hours
Role of Azoreductases in Azo Bond Cleavage

The initial and rate-limiting step in the bacterial degradation of azo dyes is the reductive cleavage of the azo bond (-N=N-). This reaction is catalyzed by enzymes called azoreductases. These enzymes are typically flavin-dependent and utilize electron donors such as NADH or NADPH to transfer electrons to the azo bond, leading to its cleavage and the formation of colorless aromatic amines.

Azoreductases can function under both anaerobic and aerobic conditions, although the reductive cleavage is generally more efficient under anaerobic or microaerophilic conditions. The expression and activity of azoreductases can be induced in the presence of azo dyes, suggesting an adaptive response by the bacteria to these pollutants.

Following the initial azo bond cleavage, the resulting aromatic amines are further degraded through various metabolic pathways. The identification of these intermediates is crucial for understanding the complete degradation pathway and for assessing the potential toxicity of the breakdown products.

Analytical techniques such as Fourier Transform Infrared Spectroscopy (FTIR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed to identify the metabolic intermediates. Studies on the degradation of Reactive Blue 222 by Kucoria marina CU2005 and Enterobacter CU2004 confirmed the breakdown of the dye and the generation of aromatic amine intermediates. Similarly, the degradation of Navy Blue HE2R by a bacterial consortium was confirmed by the appearance of new peaks in HPLC analysis, indicating the formation of different metabolites. The complete mineralization of the dye results in the formation of simpler inorganic compounds like CO2, H2O, and NH3.

The efficiency of bacterial decolorization and degradation of this compound is significantly influenced by various physiological parameters. Optimization of these parameters is essential to achieve maximum removal efficiency.

pH: The pH of the culture medium affects the physiological performance of the microbial cells and the activity of the enzymes involved in dye degradation. For instance, Kucoria marina CU2005 showed optimal decolorization of Reactive Blue 222 at a pH of 7. For Enterobacter CU2004, the optimal pH was found to be 8.

Temperature: Temperature influences microbial growth and enzyme kinetics. The optimal temperature for the decolorization of Reactive Blue 222 by Kucoria marina CU2005 was 35°C. For Enterobacter CU2004, the optimal temperature range was 30-37°C.

Agitation: Agitation can affect the oxygen transfer rate in the culture medium. For many azoreductase-mediated reactions, static or microaerophilic conditions are preferred over agitated (aerobic) conditions. Kucoria marina CU2005 exhibited 61% decolorization under static conditions, which was significantly reduced to 16% under shaking conditions.

Table 3: Optimal Physiological Parameters for Bacterial Degradation of Reactive Dyes

Bacterial StrainTarget DyeOptimal pHOptimal Temperature (°C)Agitation ConditionReference
Kucoria marina CU2005Reactive Blue 222735Static
Enterobacter CU2004Reactive Blue 222830-37Not specified
Pseudomonas sp. BDS 2Reactive Blue 2217-835Not specified
Alcaligenes sp. BDS 9Reactive Blue 221737Not specified
Bacterial Consortium HN1Reactive Blue 2228.037Static
Anaerobic Degradation by Sulphate-Reducing Bacteria

Anaerobic treatment processes offer a promising avenue for the remediation of effluents containing anthraquinone (B42736) dyes. Sulphate-reducing bacteria (SRB) play a significant role in these systems. Under anaerobic conditions, SRB can utilize the dye molecule as an electron acceptor, leading to the cleavage of the chromophoric group and subsequent decolorization.

Research has been conducted using a consortium of SRB in biosulphidogenic batch reactors to treat this compound. In one such study, a 59% decolorization efficiency was achieved after four days of treatment when using SRB with unheated sludge, which supplied additional carbon and microorganisms. The process was significantly enhanced by the addition of zero-valent iron (ZVI). The presence of 4 g/L of ZVI in the SRB reactor led to a 75% decolorization of this compound within a much shorter period of 24 hours. academicjournals.orgtci-thaijo.org This suggests a synergistic effect where ZVI may act as an electron donor, accelerating the reduction of the dye, complementing the biological action of the SRB.

Table 1: Anaerobic Decolorization of this compound by Sulphate-Reducing Bacteria (SRB)

Treatment ConditionDecolorization Efficiency (%)Time
SRB Consortium594 days
SRB Consortium + 4 g/L Zero-Valent Iron (ZVI)7524 hours

Fungal Decolorization and Biodegradation

Fungi, particularly white-rot fungi, are extensively studied for their ability to degrade a wide array of recalcitrant organic pollutants, including synthetic dyes like this compound. Their efficacy stems from the production of powerful, non-specific extracellular enzymes.

White Rot Fungi Applications

White-rot fungi, belonging to the Basidiomycetes class, are renowned for their unique ability to degrade lignin, a complex polymer found in wood. This capability is directly transferable to the degradation of structurally similar pollutants, including the aromatic rings of synthetic dyes. tandfonline.com Species such as Phanerochaete chrysosporium, Trametes versicolor, and Pleurotus ostreatus have demonstrated significant potential in decolorizing textile effluents. tci-thaijo.org For instance, the fungus Coprinus plicatilis has been shown to achieve up to 99% decolorization of Reactive Blue 19, a similar anthraquinone dye, under optimized conditions. nih.gov Another study using the white-rot fungus Antrodia sp. (P5) reported 95% decolorization of 1,000 mg/L of Reactive Blue 4 within 24 hours. frontiersin.orgnih.gov These fungi can tolerate high concentrations of dyes and other harsh conditions like high salinity and a wide pH range, making them robust candidates for industrial wastewater treatment. frontiersin.orgnih.gov

Ligninolytic Enzyme Systems (Laccase, Manganese Peroxidase)

The primary mechanism behind fungal decolorization is the secretion of extracellular lignin-modifying enzymes, collectively known as ligninolytic enzymes. researchgate.net The most important of these for dye degradation are Laccase (Lac) and Manganese Peroxidase (MnP). researchgate.netmdpi.com

Laccase (EC 1.10.3.2) is a multi-copper oxidase that catalyzes the one-electron oxidation of a broad range of phenolic compounds and aromatic amines. mdpi.comnih.gov

Manganese Peroxidase (EC 1.11.1.13) is a heme-containing enzyme that oxidizes Mn²⁺ to the highly reactive Mn³⁺. mdpi.comnih.gov The chelated Mn³⁺ then acts as a diffusible redox mediator, capable of oxidizing both phenolic and non-phenolic aromatic compounds that are structurally part of the dye molecule. frontiersin.orgnih.gov

The production of these enzymes is crucial for the degradation process. Studies have shown a direct correlation between the activity of laccase and MnP and the extent of dye decolorization. For example, the fungus Datronia sp. produced high levels of laccase activity while decolorizing Remazol Brilliant Blue R and Reactive Black 5. tci-thaijo.org Similarly, the decolorization of Reactive Blue 19 by Coprinus plicatilis was associated with laccase activity. nih.gov

Anthraquinone Chromophore Degradation Pathways

The degradation of this compound, an anthraquinone dye, begins with an attack on its stable anthraquinone chromophore. The ligninolytic enzymes produced by fungi are key to breaking down this structure. Manganese peroxidase, in particular, can initiate the cleavage of the aromatic rings within the dye molecule.

Studies on similar anthraquinone dyes, such as Disperse Blue 2BLN degraded by Aspergillus sp., propose that the process starts with the enzymatic attack leading to the breakage of the chromogenic groups. nih.gov This initial step is critical for decolorization. The subsequent reactions lead to the formation of various smaller intermediate compounds. For Reactive Blue 4, degradation by the fungus Cerrena unicolor resulted in the formation of low molecular weight phenolic compounds like 2-formylbenzoic acid and 1,2,4,5-tetrahydroxy-3-benzoic acid. researchgate.net This indicates a breakdown of the complex fused-ring structure of the parent dye molecule into simpler, less colored, and potentially less toxic substances. The bacterial degradation of Reactive Blue 4 has been shown to yield metabolites such as 4-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulfonic acid, confirming the cleavage of the anthraquinone structure. nih.gov

Synergistic Effects with Organic Residues

The efficiency of fungal decolorization can be significantly enhanced by the presence of additional organic materials, which can act as co-substrates or inducers for ligninolytic enzyme production. A study on the degradation of Reactive Blue 4 by the white-rot fungus Antrodia sp. P5 demonstrated a remarkable synergistic effect with the addition of herbal extraction residue. frontiersin.orgnih.gov

When 1% (m/v) of Fructus Gardeniae (FG) residue was added to the culture, the decolorization of 1,000 mg/L Reactive Blue 4 was significantly accelerated, reaching 92% in just 12 hours, compared to 95% in 24 hours without the residue. frontiersin.orgnih.gov Transcriptome analysis revealed that the presence of the herbal residue upregulated the expression of multiple peroxidase genes, including a 10.22-fold increase in Lignin Peroxidase expression. frontiersin.orgnih.gov This indicates that organic residues can stimulate the fungal enzymatic system, leading to a more rapid and efficient degradation of the dye.

Table 2: Effect of Fructus Gardeniae (FG) Residue on Reactive Blue 4 Decolorization by Antrodia sp. P5

TreatmentTime (hours)Decolorization Efficiency (%)
Antrodia sp. P52495
Antrodia sp. P5 + 1% FG Residue1292

Algal Decolorization of this compound

Microalgae represent another biological avenue for the treatment of dye-containing wastewater. They can remove color through biosorption, where dye molecules bind to the surface of the algal cells, and through biodegradation, where enzymes produced by the algae break down the dye.

Various species of algae, including green algae and cyanobacteria, have been shown to decolorize reactive dyes. Species such as Spirogyra sp. and the cyanobacterium Oscillatoria sp. have demonstrated the capacity to decolorize blue reactive dyes. ijsr.net Research on other reactive dyes has shown the effectiveness of species like Chlorella vulgaris and Phormidium sp. scialert.netresearchgate.net A consortium of Chlorella sp., the bacterium Pseudomonas putida, and the probiotic Lactobacillus plantarum was successfully used to treat wastewater containing Reactive Blue 40, achieving a 99% color removal and an 89% reduction in Chemical Oxygen Demand (COD) under optimal conditions over six days. researchgate.net The mechanism often involves both biosorption onto the algal biomass and enzymatic degradation, making it a versatile approach for dye remediation. mdpi.com

Adsorption-Based Removal of this compound

Development of Novel Adsorbent Materials

Adsorption is a widely used physical method for removing dyes from wastewater due to its simplicity, high efficiency, and the availability of a wide range of adsorbent materials. Research is continuously focused on developing novel, low-cost, and highly effective adsorbents for dyes like this compound. These materials are characterized by high surface area, porous structure, and favorable surface chemistry for dye binding.

Recent developments have explored a variety of materials, including bio-based adsorbents, nanocomposites, and metal-organic frameworks (MOFs). For instance, chitosan–biochar hydrogel beads have been developed for the removal of Reactive Brilliant Blue, demonstrating a maximum adsorption capacity of 140.74 mg/g at 298.15 K. mdpi.com The adsorption mechanism was found to be complex, involving electrostatic attraction, hydrogen bonding, and π–π interactions. mdpi.com

Another class of highly promising materials is MOFs. A study on the removal of the closely related Reactive Blue 19 using the MOF MIL-101 (Cr) reported an outstanding maximum adsorption capacity of 971 mg/g at 25 °C. mdpi.comresearchgate.net This high efficiency is attributed to the material's large pore volume and high surface area. mdpi.com Nano-carbon materials synthesized from small precursors have also been tested for Reactive Blue 19, showing a maximum monolayer adsorption capacity of 116.01 mg/g, with the adsorption mechanism involving π-π stacking and hydrogen bonding. nih.gov Other investigated materials for similar dyes include nanohydroxyapatite and zero-valent iron, which have also shown significant potential for dye removal. scispace.com

Table 2: Adsorption Capacities of Various Novel Adsorbents for Reactive Blue Dyes

Adsorbent MaterialTarget DyeMaximum Adsorption Capacity (qₘ, mg/g)Optimal pHReference
Chitosan–Biochar Hydrogel BeadsReactive Brilliant Blue KN-R140.742.0 mdpi.com
MIL-101 (Cr) (MOF)Reactive Blue 19971Not specified mdpi.comresearchgate.net
Nano-Carbon MaterialReactive Blue 19116.012.0-3.0 nih.gov
Uncalcined NanohydroxyapatiteReactive Blue 1990.093.0
Zero Valent Iron (ZVI)Reactive Blue 5016.642.0-8.0 scispace.com
Activated Carbon from Agro-Wastes

Activated carbon derived from agricultural waste presents a cost-effective and sustainable option for dye removal. The high carbon content and porous nature of these materials make them excellent adsorbents. One study investigated the use of phosphoric acid-treated Ceiba pentandra wood bark as a precursor for activated carbon to remove this compound. The research demonstrated that the removal efficiency of the dye increased with rising temperatures, indicating an endothermic adsorption process. Specifically, the percentage of dye removal increased from 92.30% to 97.58% as the temperature was raised from 303K to 333K, with an equilibrium time of 220 minutes researchgate.net. This suggests that higher temperatures provide more energy for the dye molecules to overcome the activation energy barrier for adsorption onto the activated carbon surface.

Chitosan and Modified Chitosan Derivatives
Organo-Bentonites

Bentonite is a natural clay composed primarily of montmorillonite. Its surface can be modified with organic surfactants to create organo-bentonites, which have enhanced affinity for organic pollutants like dyes. The modification process transforms the typically hydrophilic surface of bentonite into a more hydrophobic one, facilitating the adsorption of organic molecules. While organo-bentonites have been studied for the removal of various dyes, specific research detailing their use for the adsorption of this compound with corresponding data tables is limited in the available literature. The expected mechanism of adsorption would involve partitioning of the dye molecules into the organic phase of the organo-bentonite.

Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with exceptionally high surface areas and tunable pore sizes, making them highly effective adsorbents. Research has demonstrated the significant potential of MOFs in the removal of reactive dyes. A study on the adsorption of several reactive dyes, including this compound, onto the highly porous MIL-101-Cr MOF revealed its remarkable adsorption capacity mdpi.com. The large pores and high surface area of MIL-101-Cr provide ample sites for the dye molecules to be adsorbed. The study highlighted that the adsorption of reactive dyes on this MOF is a complex process influenced by factors such as pH and the presence of other ions mdpi.com.

The photocatalytic degradation of reactive dyes using MOFs has also been explored. For instance, a copper-based MOF demonstrated the ability to degrade Reactive Blue 171 under visible light, with the efficiency increasing with the amount of the photocatalyst acs.org. While this study was not on this compound, it suggests a potential degradation pathway for similar reactive dyes using MOF-based photocatalysts.

Immobilized Silica Resins

Silica, with its high surface area and well-defined porous structure, can be functionalized to create effective adsorbents for dyes. The surface of silica can be modified with various organic groups to enhance its affinity for specific molecules. One approach involves the use of aminoalkylated microparticulate porous silicas to immobilize this compound. In this method, the reactive chloride atom of the dye is displaced by the amino groups on the silica surface, forming a stable covalent bond mdpi.com. This process effectively removes the dye from the solution by chemically binding it to the solid support. While this demonstrates the principle of immobilization, detailed adsorption isotherm studies for this compound on such materials are not extensively documented in the available literature.

Adsorption Isotherm Modeling

Adsorption isotherm models are mathematical equations used to describe the equilibrium relationship between the concentration of the adsorbate in the liquid phase and the amount of adsorbate adsorbed on the solid phase at a constant temperature. These models provide insights into the adsorption mechanism, the properties of the adsorbent surface, and the maximum adsorption capacity.

Langmuir Isotherm Analysis

The Langmuir isotherm model is one of the most commonly used models to describe the adsorption of solutes from a solution. It assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. The model also presumes that once a site is occupied by an adsorbate molecule, no further adsorption can take place at that site, and there are no interactions between adjacent adsorbed molecules.

For the adsorption of this compound onto activated carbon produced from Ceiba pentandra wood bark, the experimental data was found to fit the Langmuir adsorption isotherm well researchgate.net. This suggests that the adsorption process is characterized by monolayer coverage of the dye molecules onto a finite number of identical active sites on the surface of the activated carbon. The Langmuir parameters for this system at different temperatures are presented in the table below.

Temperature (K)Q₀ (mg/g)b (L/mg)
30382.130.1230.9906
31883.470.1560.9944
33384.170.1980.9931

Table 1: Langmuir Isotherm Parameters for the Adsorption of this compound on Activated Carbon from Ceiba pentandra Wood Bark. Q₀ represents the maximum monolayer adsorption capacity, b is the Langmuir constant related to the energy of adsorption, and R² is the correlation coefficient. researchgate.net

The adsorption of this compound onto the MIL-101-Cr Metal-Organic Framework has also been analyzed using the Langmuir isotherm model. The study reported the maximum Langmuir adsorption capacity for this compound on this MOF, highlighting its high efficiency in dye removal mdpi.com.

Freundlich Isotherm Analysis

The Freundlich isotherm model is an empirical equation used to describe adsorption on heterogeneous surfaces, where the energy of adsorption is not uniform across the adsorbent sites. neptjournal.com It assumes that adsorption occurs in multilayers and that the amount of adsorbate adsorbed increases infinitely with the concentration of the adsorbate in the solution. The linear form of the Freundlich equation is often used to determine the favorability of the adsorption process.

The model is characterized by two constants: KF, which is related to the adsorption capacity of the adsorbent, and 'n', which indicates the adsorption intensity or surface heterogeneity. neptjournal.comscispace.com A value of 1/n between 0 and 1 suggests that the adsorption of this compound (also known as Reactive Blue 19) is favorable. scispace.com As the value of 1/n gets closer to zero, the surface becomes more heterogeneous. scispace.com

Studies have shown that the Freundlich model can adequately describe the adsorption of this compound onto various materials, although in many cases, other models like the Langmuir isotherm provide a better fit, suggesting monolayer coverage. researchgate.netirost.ir For instance, in the adsorption of Reactive Blue 50 onto zero-valent iron, the Freundlich isotherm was found to fit the experimental data well at room temperature, with 1/n values indicating favorable adsorption. scispace.com

Table 1: Freundlich Isotherm Parameters for this compound Adsorption

Adsorbent KF ((mg/g)(L/mg)¹ᐟⁿ) n 1/n Temperature (°C) Correlation Coefficient (R²)
Zero-Valent Iron (for RB 50) 1.83 1.13 0.88 20 0.998
Zero-Valent Iron (for RB 50) 2.01 1.25 0.80 25 0.993
Modified Bagasse (for RB 4) 0.60 1.07 0.93 Not Specified 0.884
Phosphoric acid treated Ceiba pentandra Wood bark 0.4818 1.64 0.61 30 0.9755
Phosphoric acid treated Ceiba pentandra Wood bark 0.5045 1.98 0.50 45 0.9826
Phosphoric acid treated Ceiba pentandra Wood bark 0.6083 1.64 0.61 60 0.9638

Note: Data for RB 4, RB 50, and RB-2 are included as representative examples of reactive dyes.

Tempkin and Dubinin-Raduskevich Models

Beyond the Langmuir and Freundlich models, the Tempkin and Dubinin-Raduskevich (D-R) isotherms provide further insight into the adsorption process of this compound.

The Tempkin isotherm assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage due to adsorbent-adsorbate interactions. neptjournal.comscielo.br It also presumes a uniform distribution of binding energies up to a certain maximum. neptjournal.com This model is typically valid for an intermediate range of concentrations. researchgate.net The model is defined by the constants KT, the equilibrium binding constant corresponding to the maximum binding energy, and B, a constant related to the heat of adsorption. irost.irscielo.br

The Dubinin-Raduskevich (D-R) isotherm is a more general model that does not assume a homogeneous surface or constant adsorption potential. It is often used to distinguish between physical and chemical adsorption based on the value of the mean free energy of adsorption (E). guilan.ac.ir If the value of E is between 8 and 16 kJ/mol, the adsorption process is considered to be chemical (ion-exchange), while values below 8 kJ/mol suggest a physical adsorption process. guilan.ac.ir The D-R model constants include qm, the theoretical saturation capacity, and Kad, which is related to the mean free energy of adsorption. guilan.ac.ir

In various studies, both models have been applied to the adsorption of reactive dyes. For example, the removal of Reactive Blue 203 using a biosorbent showed that the D-R and Tempkin models best described the adsorption data, suggesting a heterogeneous surface or constant sorption potential. sid.ir

Table 2: Tempkin and Dubinin-Raduskevich Isotherm Parameters for Reactive Dye Adsorption

Isotherm Model Adsorbent Dye Parameter Value
Tempkin Activated Carbon Reactive Red 2 KT (L/g) 0.449
B 16.58
0.923
Dubinin-Raduskevich Activated Carbon Reactive Red 2 qm (mg/g) 11.21
E (kJ/mol) 9.128
0.871
Tempkin Pine Cone Biosorbent Reactive Blue 203 KT (L/g) Not Specified
B Not Specified
0.992
Dubinin-Raduskevich Pine Cone Biosorbent Reactive Blue 203 qm (mg/g) Not Specified
E (kJ/mol) Not Specified
0.997

Note: Data for related reactive dyes are presented to illustrate the application of these models.

Adsorption Kinetics and Mechanism

Understanding the kinetics of adsorption is crucial for determining the rate at which this compound is removed from a solution and for elucidating the underlying mechanism of the process.

Pseudo-First-Order and Pseudo-Second-Order Models

To investigate the mechanism of adsorption, kinetic models such as the pseudo-first-order and pseudo-second-order models are widely used. mdpi.com

The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent. The pseudo-second-order model posits that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. researchgate.net

Numerous studies on the adsorption of this compound (RB19) have found that the pseudo-second-order model provides a better fit to the experimental data than the pseudo-first-order model. icm.edu.pl This is typically confirmed by a higher correlation coefficient (R²) for the pseudo-second-order plot and a close agreement between the calculated equilibrium adsorption capacity (qe,calc) and the experimentally determined value (qe,exp). icm.edu.pl For instance, the adsorption of RB19 onto nanohydroxyapatite was well-described by the pseudo-second-order equation, as was the adsorption onto phosphoric acid-treated Ceiba pentandra wood bark. icm.edu.pl

Table 3: Comparison of Kinetic Model Parameters for this compound Adsorption

Adsorbent Model qe,exp (mg/g) qe,calc (mg/g) Rate Constant
Nanohydroxyapatite (uncalcined) Pseudo-First-Order 18.25 4.34 k₁ = 0.025 min⁻¹ 0.957
Pseudo-Second-Order 18.25 19.34 k₂ = 0.009 g/mg·min 0.999
Phosphoric acid treated Ceiba pentandra Wood bark (at 303K) Pseudo-First-Order 10.32 0.92 k₁ = 0.0175 min⁻¹ 0.929
Pseudo-Second-Order 10.32 10.32 k₂ = 2.132 g/mg·min 0.990
Nano-Carbon (N-CM) Pseudo-Second-Order Not Specified 116.01 k₂ = Not Specified >0.995
Intraparticle Diffusion Studies

The adsorption process is often a multi-step phenomenon involving the transport of the adsorbate from the bulk solution to the surface of the adsorbent, followed by diffusion into the pores. The intraparticle diffusion model, often attributed to Weber and Morris, is used to identify the rate-limiting step. mdpi.com

For the adsorption of this compound, studies have shown that the process can be governed by more than one step. For example, the intraparticle diffusion plot for RB19 adsorption onto carbon nanotubes exhibited multi-linear plots, indicating that the process involves both external mass transfer and subsequent intraparticle or pore diffusion. scialert.net

Role of Ion Exchange and Electrostatic Interactions

The adsorption of anionic dyes like this compound is significantly influenced by the surface chemistry of the adsorbent and the pH of the solution, which govern electrostatic interactions and potential ion exchange mechanisms.

This compound is an anionic dye containing sulfonate (-SO₃⁻) groups. icm.edu.pl The pH of the aqueous solution determines the surface charge of the adsorbent. At a pH below the adsorbent's point of zero charge (pHpzc), the surface becomes positively charged due to the protonation of functional groups (e.g., -OH to -OH₂⁺). This positive surface charge promotes strong electrostatic attraction with the negatively charged anionic dye molecules, leading to enhanced adsorption. nih.gov Conversely, at a pH above the pHpzc, the adsorbent surface becomes negatively charged, causing electrostatic repulsion with the dye anions and a decrease in adsorption efficiency. sid.ir This pH-dependent behavior is a hallmark of electrostatic interactions playing a key role in the adsorption mechanism. nih.gov

Ion exchange is another potential mechanism, particularly when the adsorbent contains mobile anions that can be exchanged with the dye anions from the solution. The Elovich kinetic model is sometimes used to infer the involvement of ion exchange processes. The interaction between the sulfonic groups in the dye structure and charged functional groups on the adsorbent surface is a primary driver for removal via these mechanisms. sid.ir

Thermodynamic Evaluation of Adsorption Process

Thermodynamic parameters, including the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), are calculated to determine the spontaneity, feasibility, and nature of the adsorption process. These parameters provide insight into whether the process is exothermic or endothermic.

The key thermodynamic relations are:

Gibbs Free Energy (ΔG°): A negative value of ΔG° indicates that the adsorption process is spontaneous and thermodynamically feasible. researchgate.net

Enthalpy (ΔH°): A positive ΔH° value signifies an endothermic process, where adsorption is favored at higher temperatures. A negative ΔH° value indicates an exothermic process, favored at lower temperatures. researchgate.netacs.org

Entropy (ΔS°): A positive ΔS° value reflects an increase in randomness at the solid-liquid interface during the adsorption process. researchgate.net

For this compound (RB19), studies have shown varied thermodynamic behaviors depending on the adsorbent. For instance, the adsorption of RB19 onto nano-carbon adsorbents was found to be a spontaneous and endothermic process. nih.gov Similarly, adsorption onto phosphoric acid-treated Ceiba pentandra wood bark was also endothermic, as the dye uptake increased with increasing temperature. In contrast, adsorption onto powdered activated carbon was determined to be exothermic. neptjournal.com

Table 4: Thermodynamic Parameters for the Adsorption of this compound

Adsorbent ΔH° (kJ/mol) ΔS° (J/mol·K) ΔG° (kJ/mol) at different temperatures Nature of Process
Nano-Carbon (N-CM) 48.755 169 -1.045 (288 K), -2.735 (298 K), -4.425 (308 K) Spontaneous, Endothermic
TiO₂ 50.6 Not Specified -2.9 (at 298 K) Spontaneous, Endothermic
ZnO 40.0 Not Specified -7.1 (at 298 K) Spontaneous, Endothermic
Phosphoric acid treated Ceiba pentandra Wood bark 10.96 41.76 -1.68 (303 K), -2.33 (318 K), -2.96 (333 K) Spontaneous, Endothermic

Note: Data for TiO₂ and ZnO are for Methylene Blue, a different dye, but illustrate the calculation and interpretation of thermodynamic parameters. mdpi.com

Batch and Column Adsorption Reactor Studies

The removal of this compound from aqueous solutions is a significant area of research in environmental remediation. Adsorption processes, utilizing both batch and continuous flow column reactors, have been investigated to effectively treat effluents containing this dye. These studies are crucial for developing efficient and scalable wastewater treatment technologies.

In continuous flow systems, such as fixed-bed columns, the performance of an adsorbent is evaluated by analyzing its breakthrough curve. This curve is a plot of the normalized effluent concentration (C/C₀) against time or volume of the effluent for a specific bed height and flow rate. The shape of the breakthrough curve provides valuable information about the dynamic behavior of the adsorption process and the operational lifespan of the adsorbent bed.

The typical breakthrough curve is S-shaped. The time at which the effluent concentration reaches a certain percentage of the initial concentration (e.g., 5-10%) is known as the breakthrough point, which indicates the practical exhaustion of the adsorbent bed. The time to reach saturation, where the effluent concentration equals the influent concentration, is the exhaustion time. A steeper breakthrough curve indicates a more efficient adsorption process with a well-utilized adsorbent bed.

Factors that influence the shape and timing of the breakthrough curve for dye adsorption include:

Bed Height: Increasing the bed height generally leads to a longer breakthrough time and a broader mass transfer zone, resulting in a greater volume of treated effluent.

Flow Rate: Higher flow rates tend to cause earlier breakthrough times as the residence time of the dye molecules in the column is reduced, leading to incomplete diffusion into the adsorbent pores.

Initial Dye Concentration: An increase in the influent dye concentration results in a faster saturation of the adsorbent bed and consequently, a shorter breakthrough time.

The Thomas model is one of the most widely used theoretical models to describe the performance of a fixed-bed adsorption column. It assumes Langmuir kinetics of adsorption-desorption and that the rate driving force obeys second-order reversible reaction kinetics. The model is also based on the assumption that there is no axial dispersion in the packed bed.

The linearized form of the Thomas model is expressed as:

ln[(C₀/C) - 1] = (k_Th * q₀ * m / Q) - (k_Th * C₀ * t)

Where:

C₀ is the initial dye concentration (mg/L)

C is the effluent dye concentration at time t (mg/L)

k_Th is the Thomas rate constant (mL/min·mg)

q₀ is the maximum solid-phase concentration of the solute (mg/g)

m is the mass of the adsorbent in the column (g)

Q is the volumetric flow rate (mL/min)

t is the flow time (min)

A linear plot of ln[(C₀/C) - 1] against t allows for the determination of the Thomas rate constant (k_Th) and the maximum adsorption capacity (q₀). The Thomas model is particularly suitable for adsorption processes where the external and internal diffusion limitations are not the rate-determining steps. semanticscholar.orgrmiq.org

Although specific studies applying the Thomas model to the adsorption of this compound were not found in the search results, this model is a standard tool for analyzing the column dynamics of various reactive dyes. The parameters obtained from this model are critical for assessing the feasibility of an adsorbent for the continuous removal of dyes from wastewater.

Biotechnological Applications and Bio Mimetic Design

Reactive Blue 2 as an Affinity Chromatography Ligand

This compound, also known commercially as Cibacron Blue F3G-A, has been widely adopted in the field of protein purification due to its ability to bind a diverse array of proteins with significant affinity and specificity. researchgate.net This synthetic dye's utility stems from its structural resemblance to nucleotide coenzymes such as NAD+, NADP+, and ATP, allowing it to function as a pseudo-affinity ligand. researchgate.netnih.gov The interactions between this compound and proteins are complex, involving a combination of electrostatic forces, hydrogen bonding, and hydrophobic interactions. agscientific.com The multiple aromatic rings in its structure contribute to hydrophobic binding, while the sulfonic acid groups facilitate electrostatic interactions. agscientific.com This multifaceted binding capacity makes it an effective tool for the separation and purification of various enzymes and proteins. agscientific.com

The successful application of this compound in affinity chromatography hinges on its stable immobilization onto an inert, insoluble support matrix. Agarose is a commonly used support due to its porous nature, hydrophilicity, and biocompatibility. nih.gov The immobilization of this compound onto agarose is typically achieved through a covalent linkage, ensuring minimal leaching of the dye during the chromatography process. researchgate.net

The chemistry of immobilization involves the reactive monochlorotriazine ring of the dye. This ring readily undergoes a nucleophilic substitution reaction with the hydroxyl groups on the agarose polymer under alkaline conditions. nih.govresearchgate.net The process generally involves the following steps:

Activation of the Matrix: The agarose matrix is treated with a reagent to introduce reactive functional groups. A common method is activation with cyanogen bromide (CNBr), which reacts with the hydroxyl groups of agarose to form reactive cyanate esters. upenn.edu

Coupling of the Ligand: The activated agarose is then incubated with this compound. The primary amine groups on the dye molecule react with the cyanate esters on the agarose, forming a stable covalent bond. upenn.edu

Blocking of Unreacted Groups: After the coupling reaction, any remaining active groups on the agarose are blocked by adding a small molecule containing an amine group, such as ethanolamine, to prevent non-specific binding of proteins to the matrix. upenn.edu

An alternative method involves the direct reaction of the chlorotriazine ring of this compound with the hydroxyl groups of agarose under alkaline conditions, leading to the formation of a stable ether linkage. researchgate.net

The extent of dye immobilization can be controlled by varying the reaction conditions, such as pH, temperature, and the concentration of the dye and agarose. The resulting this compound-agarose resin is a robust and reusable medium for affinity chromatography.

Table 1: Common Support Matrices for this compound Immobilization

Support MatrixKey Features
Agarose Highly porous, hydrophilic, low non-specific binding, mechanically stable after cross-linking. nih.gov
Sepharose A trade name for a cross-linked, beaded form of agarose, widely used in chromatography. agscientific.com
Poly(hydroxyethyl methacrylate) cryogel Offers high inertness, mechanical strength, and chemical stability. researchgate.net
Magnetic Poly(vinyl alcohol) (mPVAL) beads Allows for magnetic separation, facilitating easier handling and separation. researchgate.net
Magnetic Silica Particles Provides a high-performance adsorbent with a bimodal pore size distribution for efficient protein purification. researchgate.net

The unique binding properties of immobilized this compound have been exploited for a variety of protein purification strategies. Its ability to selectively bind to certain classes of proteins makes it a powerful tool for both the depletion of high-abundance proteins and the enrichment of specific target proteins.

In biological fluids such as serum or plasma, high-abundance proteins like serum albumin can constitute a significant portion of the total protein content, often masking the presence of less abundant proteins of interest. chromatographyonline.com this compound has a strong affinity for serum albumin and is widely used for its depletion from complex protein mixtures. chromatographyonline.comhuji.ac.il

The process involves passing the serum sample through a column containing immobilized this compound. Albumin binds to the dye, while other proteins with little or no affinity pass through the column in the flow-through fraction. cytivalifesciences.com The bound albumin can then be eluted from the column using a high concentration of salt or a chaotropic agent. chromatographyonline.com This depletion step significantly enriches the sample for lower-abundance proteins, facilitating their subsequent analysis. unimelb.edu.au Commercial kits utilizing spin columns with a mixture of Affi-Gel Blue (agarose with covalently attached Cibacron Blue F3GA) and other affinity matrices are available for the simultaneous removal of albumin and other high-abundance proteins like immunoglobulins. unimelb.edu.au

Table 2: Example Protocol for Albumin Depletion using this compound-Agarose

StepBuffer/SolutionPurpose
Equilibration 20 mM sodium phosphate (B84403), pH 7.0Prepares the column for sample application.
Sample Application Serum sample diluted in binding bufferBinds albumin to the this compound ligand. cytivalifesciences.com
Wash Binding bufferRemoves unbound and weakly bound proteins. cytivalifesciences.com
Elution 20 mM sodium phosphate, 2 M NaCl, pH 7.0Disrupts the interaction between albumin and the ligand, releasing the bound albumin. cytivalifesciences.com
Regeneration Binding bufferPrepares the column for subsequent uses.

Due to its structural similarity to nucleotide cofactors, this compound is particularly effective in purifying proteins that possess a dinucleotide binding fold. researchgate.net This includes a wide range of enzymes that utilize NAD(P)+, NAD(P)H, or ATP as coenzymes. The dye is thought to bind to the active site or a region near the active site of these enzymes. researchgate.net Elution of the bound protein is typically achieved by using a buffer containing the specific nucleotide cofactor, which competes with the dye for the binding site, or by increasing the ionic strength of the buffer. nih.gov

The application of this compound affinity chromatography extends to the purification of specific classes of enzymes:

Dehydrogenases: Numerous dehydrogenases have been successfully purified using this technique. For example, NAD(P)H:quinone reductase has been purified with high efficiency from both cytosolic and microsomal fractions of rat liver using immobilized Cibacron Blue F3GA. nih.gov The enzyme binds selectively to the resin and can be eluted with a high recovery rate. nih.gov Similarly, 4-carboxy-2-hydroxymuconate-6-semialdehyde dehydrogenase has been shown to bind to Blue Sepharose CL-6B and can be eluted with NADP+, NAD+, or ATP. nih.gov

Kinases: this compound has been demonstrated to be a potent inhibitor of certain protein kinases, indicating a strong interaction. nih.gov This property has been exploited for their purification. For instance, a protein kinase from thylakoids was effectively purified using a method involving this dye. nih.gov

Hydrolases: The utility of this compound is not limited to nucleotide-binding enzymes. It has also been used in the purification of hydrolases. For example, long-chain acyl-CoA hydrolase from bovine heart microsomes was purified using Reactive Blue agarose chromatography as a key step. nih.gov

Table 3: Examples of Enzymes Purified with this compound Affinity Chromatography

Enzyme ClassSpecific EnzymeSourceElution Condition
Dehydrogenase NAD(P)H:quinone reductaseRat liver cytosol and microsomesHigh salt concentration or specific nucleotide cofactor. nih.gov
Kinase Thylakoid protein kinaseThylakoidsNot specified in abstract. nih.gov
Hydrolase Long-chain acyl-CoA hydrolaseBovine heart microsomesNot specified in abstract. nih.gov
Other ArginaseTortoise liverNot specified in abstract. researchgate.net

While this compound is a versatile affinity ligand, its broad specificity can sometimes be a limitation. To improve the selectivity and efficiency of protein purification, researchers have explored the design and engineering of novel dye ligands based on the this compound structure. This involves synthesizing analogs of the dye with modifications to its different structural components, including the terminal ring, bridging ring, and the anthraquinone (B42736) ring. nih.gov

These modifications aim to fine-tune the binding properties of the ligand for a specific target protein. By altering the chemical groups on the dye molecule, it is possible to enhance or diminish certain types of interactions (e.g., hydrophobic, electrostatic) and thereby increase the specificity of the ligand for a particular protein's binding site. For example, novel cationic triazine dyes have been synthesized for protein purification. The goal of this research is to develop a library of affinity adsorbents with improved affinity, capacity, and specificity for a wider range of target proteins. nih.gov

Ligand Design and Engineering for Enhanced Selectivity

Synthesis of Single Isomer Variants

Commercial preparations of this compound are often not structurally homogenous. The compound, as defined by CAS Registry No. 12236-82-7, is typically a mixture of constitutional isomers, specifically where the sulfonate group on the anilino ring (referred to as the F-ring) is in the meta or para position. sci-hub.se Analysis of a commercial sample revealed a ratio of approximately 62:38 to 66:34 in favor of the para isomer. sci-hub.se

Attempts to separate these isomers from the commercial mixture using column chromatography have proven unsuccessful. sci-hub.se This difficulty necessitates the structure-selective synthesis of each isomer to investigate their individual properties. The synthesis of the pure meta- and para- isomers has been achieved, allowing for a more precise evaluation of their biological and binding activities. sci-hub.sealfa-chemistry.com This targeted synthesis is crucial for reliable receptor-ligand binding studies, as ill-defined dye samples can lead to unreliable research outcomes. sci-hub.se The synthesis generally involves diazotization and coupling reactions, where reaction conditions such as temperature, pH, and concentration are carefully controlled to achieve the desired isomeric product. google.comgoogle.com

Structure-Binding Relationship Investigations

The existence of distinct isomers of this compound prompted detailed investigations into how their structural variations affect their binding to proteins, particularly P2 receptors. Studies comparing the pure ortho (Cibacron Blue 3GA), meta, and para isomers revealed significant differences in their selectivity.

Research on rat vas deferens (P2X1-receptors) and guinea pig taenia coli (P2Y1-like receptors) showed that while the commercial mixture and the pure meta-isomer were not selective antagonists, the pure para-isomer demonstrated moderate selectivity for P2Y1-like receptors over P2X1 receptors. sci-hub.sealfa-chemistry.com This highlights that the specific placement of the sulfonate group on the terminal phenyl ring is a critical determinant of binding affinity and receptor selectivity. The unique combination of ionic (sulfonate groups) and hydrophobic (anthraquinone and phenyl rings) sites across the molecule's structure underpins its ability to bind a diverse range of proteins. sci-hub.se

Optimization of Dye Content and Elution Conditions

In affinity chromatography, the performance of the this compound-based media is dependent on both the concentration of the immobilized dye and the conditions used for eluting the bound proteins.

Dye Content: The concentration of the dye covalently bound to the chromatography matrix is a critical parameter. A higher dye content can lead to stronger binding of a given protein, which may be advantageous for capturing proteins with weaker affinities. Conversely, a lower dye content typically facilitates more gentle elution conditions, which is beneficial for preserving the structure and function of sensitive proteins. The optimal adsorbent dosage must be determined empirically to achieve the desired balance of binding capacity and recovery.

Elution Conditions: The elution of target proteins from the affinity matrix is achieved by disrupting the interactions between the protein and the immobilized dye. Various strategies can be employed, often tailored to the specific protein being purified. nih.gov These methods primarily involve altering the mobile phase to weaken the electrostatic and hydrophobic forces responsible for binding. Common elution strategies are summarized in the table below.

Elution StrategyMechanism of ActionExamples of EluentsTypical Concentration
High Ionic Strength Disrupts electrostatic interactions by shielding the charged groups on the dye and protein.Sodium Chloride (NaCl), Potassium Chloride (KCl)0.5 M - 2.0 M
pH Shift (Low or High) Alters the ionization state of amino acid side chains and the dye's sulfonate groups, reducing electrostatic attraction.Glycine-HCl buffer (low pH), Tris-HCl or Borate buffer (high pH)pH 2.5 - 3.5 or pH 9.0 - 10.5
Chaotropic Agents Disrupt hydrophobic interactions by altering the structure of water.Urea, Guanidine-HCl, Sodium Thiocyanate (NaSCN)2 M - 8 M (Urea/Guanidine), 3 M - 3.5 M (NaSCN)
Organic Solvents / Polarity-Reducing Agents Reduces hydrophobic interactions.Ethylene glycol, Dioxane10% - 50% (v/v)
Specific Elution (Substrates/Cofactors) Competes with the dye for the protein's binding site. Primarily for enzymes like kinases and dehydrogenases.ATP, NAD+, NADH1 mM - 20 mM

This table summarizes common elution strategies for affinity chromatography using this compound media. The optimal conditions must be determined experimentally for each specific protein. agrisera.com

The choice of elution buffer is a compromise between achieving high yield and maintaining the biological activity of the purified protein. agrisera.com For instance, while low pH is effective, immediate neutralization of the eluted fractions is often recommended to prevent protein denaturation. agrisera.com

Mechanism of Protein-Dye Interaction in Affinity Media

The ability of this compound to bind a wide array of proteins stems from its capacity to engage in multiple types of non-covalent interactions. The dye's complex structure, featuring a polycyclic aromatic anthraquinone core, a triazine ring, and multiple sulfonate groups, allows it to form a complementary binding surface for various protein active sites and domains. nih.govresearchgate.net The primary forces governing this interaction are electrostatic interactions, hydrophobic interactions, and hydrogen bonding.

Electrostatic Interactions

Electrostatic forces are a dominant component of the interaction between this compound and proteins. nih.gov The dye molecule possesses several sulfonic acid groups, which are negatively charged at neutral pH. These anionic groups can form strong ionic bonds with positively charged amino acid residues on the protein surface, such as lysine (B10760008), arginine, and histidine. nih.gov

The significance of these interactions is demonstrated by the effect of ionic strength on protein binding. Increasing the salt concentration of the buffer weakens the binding of proteins to the dye matrix. nih.govnih.gov This occurs because the salt ions (e.g., Na+ and Cl-) shield the respective charges on the protein and the dye, disrupting their electrostatic attraction. nih.gov Studies have shown that the highest adsorption of proteins like human serum albumin occurs in salt-free solutions, with binding capacity decreasing significantly as NaCl concentration increases. nih.gov This indicates that electrostatic forces are a key driver in the initial association and stable binding of proteins to the dye ligand.

Hydrophobic Interactions

In addition to charged interactions, the large, polycyclic aromatic regions of the this compound molecule, including the anthraquinone and phenyl rings, provide extensive nonpolar surfaces that can engage in hydrophobic interactions. nih.gov These interactions are driven by the entropically favorable release of ordered water molecules from the nonpolar surfaces of both the dye and the protein as they associate.

Hydrophobic interactions are particularly important for the binding of proteins with accessible hydrophobic patches, such as the nucleotide-binding folds found in many dehydrogenases and kinases. unimi.it The effect of temperature can provide insight into the contribution of hydrophobic forces; an increase in temperature tends to strengthen hydrophobic interactions. nih.gov Molecular docking simulations have further supported the role of hydrophobic interactions in the binding of the dye to proteins like albumin. researchgate.net

Hydrogen Bonding

Hydrogen bonds contribute to the specificity and stability of the protein-dye complex. The this compound structure contains numerous hydrogen bond donors (N-H groups) and acceptors (O=S=O, C=O, and triazine nitrogen atoms). These groups can form specific hydrogen bonds with complementary residues on the protein surface.

For example, the amide groups in the protein backbone and the side chains of amino acids like serine, threonine, and tyrosine can participate in hydrogen bonding. youtube.com Studies on the binding of similar dyes to proteins have confirmed the formation of hydrogen bonds with residues such as lysine and glutamic acid, as well as with the peptide backbone itself, contributing to the stability of the complex. nih.gov These directional interactions help to properly orient the dye within the protein's binding pocket, complementing the less specific electrostatic and hydrophobic forces.

Charge Transfer Reactions

The anthraquinone structure of this compound is fundamental to its color and reactivity. While the compound is known to interact with and inhibit various enzymes, such as thylakoid protein kinase, the specific mechanisms of charge or electron transfer in these biotechnological interactions are not extensively detailed in readily available research. nih.gov The inhibition of protein kinases is confirmed to be potent, with a noncompetitive mode of action. nih.gov

Interactions between dyes and proteins can be investigated using electrochemical techniques, which measure changes in peak current values to deduce the formation of electrochemically non-active complexes. researchgate.net However, specific studies detailing the charge transfer coefficients or electrode reaction rate constants for the this compound-protein complex are not prominently available. The broader field of photochemistry involves photoinduced electron transfer (PeT) reactions, where a photosensitizer dye, upon irradiation, can initiate electron and proton transfer to generate reactive species. acs.org While this is a common mechanism for many dyes, specific studies applying this principle to this compound for applications like macromolecular synthesis are not specified.

Biomimetic Approaches Utilizing this compound Analogues

Biomimetic dyes are synthetic ligands designed to mimic natural biological molecules, such as cofactors, to achieve higher selectivity and affinity in applications like affinity chromatography. acs.org this compound and its analogues have been central to this approach due to their ability to mimic nucleotides.

Design of Anthraquinone-Immobilized Analogues

To enhance the biomimetic properties of this compound, novel analogues have been designed where the dye is immobilized onto a support matrix through its anthraquinone ring instead of the more conventional triazine ring. mdpi.com This strategic design is based on the rationale that immobilizing the dye via the "top" of the molecule (the anthraquinone portion) leaves the "bottom" part (the terminal ring) free to interact with target proteins, more closely mimicking the binding of natural ligands.

A key synthetic method involves bonding C.I. This compound analogues onto an agarose support matrix via the anthraquinone ring's 1-amino group. mdpi.com Dyes featuring spacer arms attached to this 1-amino group were synthesized by reacting methoxytriazine analogues of the parent dye with reagents such as chloroacetyl chloride and ethylenediamine. mdpi.com A notable characteristic of these anthraquinone-derivatized analogues is a distinct color change; unlike the parent blue dyes, these new analogues exhibit a characteristic red color. mdpi.com This chromaticity shift is expected, as the 1-amino group of the anthraquinone ring is a critical component of the dye's chromophore. mdpi.com

In another example of rational design, a terminal ring phosphonate (B1237965) analogue of C.I. This compound was specifically created and coupled to a Sepharose support to serve as a highly effective adsorbent for purifying calf intestinal alkaline phosphatase. nih.gov

Table 1: Design Strategy for Anthraquinone-Immobilized this compound Analogues
Design AspectDescriptionKey OutcomeReference
Immobilization PointCoupling to support matrix via the anthraquinone ring 1-amino group, as opposed to the triazine ring.Presents a different part of the molecule for protein interaction, enhancing biomimicry. mdpi.com
Synthesis MethodReacting methoxytriazine analogues of C.I. This compound with chloroacetyl chloride and ethylenediamine.Creates spacer arms attached to the anthraquinone ring for immobilization. mdpi.com
Resulting PropertyAnalogues with derivatized anthraquinone 1-amino groups exhibit a red color instead of blue.Confirms chemical modification of the chromophore. mdpi.com
Specific Analogue DesignCreation of a terminal ring phosphonate analogue of C.I. This compound.Purpose-designed adsorbent for specific purification of alkaline phosphatase. nih.gov

Comparison with Nucleotide Derivatives in Protein Binding

The primary goal of creating biomimetic analogues of this compound is to improve their interaction with proteins that naturally bind to nucleotides like ATP and NAD+. Chromatographic studies have demonstrated that adsorbents made from this compound analogues immobilized via the anthraquinone ring are better suited for isolating adenine nucleotide-requiring enzymes, such as horse liver alcohol dehydrogenase, compared to adsorbents with dyes immobilized through the triazine ring. mdpi.com

The improved performance of these analogues is attributed to the structural similarities that were identified between the anthraquinone-immobilized dyes and N6-(6-aminohexyl)adenine nucleotide derivatives. mdpi.com This mimicry allows the dye to function as a highly effective affinity ligand. The success of these rationally designed synthetic dyes confirms that they can effectively substitute for natural biological ligands in affinity chromatography, often with improved performance in terms of affinity and specificity. mdpi.comrsc.org

Table 2: Comparison of this compound Analogues and Nucleotide Derivatives
FeatureAnthraquinone-Immobilized RB2 AnaloguesN6-(6-aminohexyl)adenine Nucleotide DerivativesReference
Binding TargetAdenine nucleotide-binding sites on enzymes (e.g., alcohol dehydrogenase).Adenine nucleotide-binding sites on enzymes. mdpi.com
Structural MimicryIdentified similarities in structure allow it to act as a biomimetic ligand.Represents the natural ligand structure. mdpi.com
Performance in Affinity ChromatographyBetter suited for the isolation of adenine nucleotide-requiring enzymes compared to triazine-immobilized dyes.The benchmark for binding to nucleotide-requiring enzymes. mdpi.com
Ligand TypeSynthetic biomimetic dye.Biological ligand derivative. mdpi.com

Toxicological and Ecotoxicological Assessments of Reactive Blue 2 and Its Derivatives

Cytotoxicity Studies on Mammalian Cell Lines

The evaluation of cytotoxicity is a critical component in understanding the potential hazards of chemical compounds. For Reactive Blue 2 (RB2), studies have focused on its effects on various cell lines, which serve as models for different routes of human exposure, such as dermal contact and ingestion.

Immortalized human keratinocyte cell lines (HaCaT) are frequently used as a representative model for dermal exposure. ecotoxbrasil.org.br Research investigating the cyto- and geno-toxicity of several reactive dyes, including this compound, has been conducted using the In Vitro MicroFlow® kit with HaCaT cells. ecotoxbrasil.org.brresearchgate.net In these studies, HaCaT cells were exposed to various concentrations of the dyes. researchgate.net The findings indicated that this compound was cytotoxic to HaCaT cells. ecotoxbrasil.org.brresearchgate.net Specifically, a significant cytotoxic effect was observed at a concentration of 1000 µg/mL. ecotoxbrasil.org.brresearchgate.net This suggests that epidermal cells may be susceptible to the cytotoxic effects of this dye. ecotoxbrasil.org.br

To model the effects following potential ingestion, the immortalized human hepatic cell line (HepaRG) has been employed. ecotoxbrasil.org.br These cells are noted for their high degree of differentiation and expression of metabolic enzymes, making them a suitable model for in vitro toxicity screening. mdpi.comthermofisher.com In contrast to the effects observed in keratinocytes, studies found that this compound did not produce significant cytotoxic effects in HepaRG cells at the concentrations tested. ecotoxbrasil.org.brresearchgate.netecotoxbrasil.org.br While other reactive dyes in the same study did show cytotoxicity to HepaRG cells at the highest concentration (1000 µg/mL), RB2 was not among them. ecotoxbrasil.org.brresearchgate.net This differential cytotoxicity highlights the importance of organ-specific cell lines in toxicological assessments. ecotoxbrasil.org.brecotoxbrasil.org.br

The brine shrimp (Artemia salina) lethality assay is a common preliminary tool for assessing the toxicity of chemical substances. In a study evaluating the cytotoxic effects of four active dyes, a compound identified as Reactive T Blue (S1) was assessed. The median lethal concentration (LC50) value for this dye against Artemia salina nauplii was determined to be 13.48 ppm. kuet.ac.bd

The cytotoxic impact of this compound on HaCaT cells has been shown to be concentration-dependent. ecotoxbrasil.org.brresearchgate.net Cytotoxicity was specifically noted at a concentration of 1000 µg/mL for RB2, while other dyes in the same study, such as Reactive Blue 19 and Reactive Orange 16, showed cytotoxic effects at 500 and 1000 µg/mL. ecotoxbrasil.org.brresearchgate.net This dose-response relationship is a key factor in toxicological evaluation. For HepaRG cells, however, no significant concentration-dependent cytotoxicity was observed for this compound under the tested conditions. ecotoxbrasil.org.brecotoxbrasil.org.br

Table 1: Cytotoxicity of Reactive Dyes on HaCaT Cells

Reactive DyeConcentration Showing Cytotoxicity (µg/mL)Cell LineReference
This compound (RB2)1000HaCaT ecotoxbrasil.org.brresearchgate.net
Reactive Blue 19 (RB19)500 and 1000HaCaT ecotoxbrasil.org.brresearchgate.net
Reactive Orange 16 (RO16)1000HaCaT ecotoxbrasil.org.brresearchgate.net

Genotoxicity Investigations

Genotoxicity assessment is crucial for identifying substances that can cause DNA damage, which may lead to mutations.

The Comet assay, or single-cell gel electrophoresis, is a widely used method for detecting DNA damage in individual cells. mdpi.com To assess the genotoxicity of dermally applied chemicals, three-dimensional (3D) human skin models are considered promising tools as they more closely mimic in vivo tissue architecture. nih.govmattek.com

A study investigated the sensitivity of an in-house human dermal equivalent (DE) for detecting the genotoxicity of textile dyes, including the anthraquinone (B42736) dye this compound. nih.gov In this research, the Comet assay was employed to analyze DNA damage. The results from this study indicated that this compound was non-genotoxic to the human dermal equivalent under the conditions tested. nih.gov This finding was noted to be in disagreement with some previous genotoxicological assessments carried out using two-dimensional (2D) cell cultures for other types of dyes, suggesting that the test system (2D vs. 3D culture) and cell type can influence study outcomes. nih.gov

Table 2: Genotoxicity of Textile Dyes in Human Dermal Equivalent (Comet Assay)

Textile DyeChemical ClassGenotoxicity ResultReference
This compound (RB2)AnthraquinoneNon-genotoxic nih.gov
Reactive Green 19 (RG19)AzoGenotoxic (dose-responsive) nih.gov
Disperse Red 1 (DR1)AzoNon-genotoxic nih.gov

Assessment in Bacterial Cultures (e.g., E. Coli)

Genotoxicity studies have been conducted to assess the effect of this compound on bacterial cultures. Research indicates that this compound did not demonstrate any toxic effects in E. coli cultures. This finding held true for both the dye itself and for the dye after metabolic activation, a process that simulates the metabolic changes a substance might undergo in the body nih.gov.

Evaluation of Polyploidy Induction in Human Cells

The potential for this compound to induce polyploidy—a state where cells contain more than two complete sets of chromosomes—has been investigated in human cell cultures. Studies show that the rate of polyploidy induction in human cells exposed to the native this compound dye and its potential derivatives was comparable to that of standard, unexposed cultures nih.gov. This suggests that this compound does not significantly cause this type of chromosomal abnormality.

While not directly measuring polyploidy, related toxicological assessments have evaluated the cytotoxicity and genotoxicity of this compound in different human cell lines. In one study, the dye was found to be cytotoxic to immortalized human keratinocyte cells (HaCaT) at a concentration of 1000 µg/mL. However, it did not show cytotoxic effects on immortalized human hepatic cells (HepaRG) at the highest tested concentrations ecotoxbrasil.org.brecotoxbrasil.org.br. Despite demonstrating cytotoxicity in skin cells, the dye was not found to be genotoxic in either cell line, which is consistent with the findings regarding polyploidy induction ecotoxbrasil.org.brecotoxbrasil.org.br.

Cytotoxicity of this compound in Human Cell Lines
Cell LineConcentrationResultReference
HaCaT (Human Keratinocytes)1000 µg/mLCytotoxic ecotoxbrasil.org.br
HepaRG (Human Hepatic Cells)Up to 1000 µg/mLNot Cytotoxic ecotoxbrasil.org.br

Toxicity of Degradation Products and Metabolites

Post-Treatment Toxicity Reduction Analysis

Specific studies detailing the reduction in toxicity of this compound solutions after degradation treatments were not identified in the searched literature. Although the degradation of this compound has been investigated, particularly its decolorization researchgate.net, subsequent toxicological analyses of the resulting effluent to confirm a reduction in toxicity have not been detailed.

Identification of Less Toxic By-Products

While the degradation of this compound by various methods has been explored, the available research does not include a specific identification and characterization of its degradation by-products as being less toxic than the parent compound researchgate.net. Comprehensive analysis to confirm the non-toxic nature of metabolites formed during the breakdown of this compound is not detailed in the reviewed sources.

Environmental Risk Assessment of this compound Discharge

The environmental risk assessment of this compound discharge into aquatic ecosystems is crucial for understanding and mitigating its potential adverse effects. This assessment involves evaluating the ecotoxicological impacts on different trophic levels, as well as considering the dye's persistence and potential for bioaccumulation.

Ecotoxicological Effects on Aquatic Organisms

The release of this compound into aquatic environments can pose a threat to various organisms. The complex aromatic structure of reactive dyes, like this compound, contributes to their persistence and potential toxicity. iwaponline.com Untreated textile effluents containing such dyes can lead to a range of detrimental effects, including altering the physicochemical properties of water, which in turn affects aquatic life. iwaponline.com

Toxicity to Algae:

Studies on the ecotoxicity of Cibacron Blue 3GA, a synonym for this compound, have been conducted on the green microalga Chlorella vulgaris. These studies are essential for understanding the potential impact of the dye on primary producers in the aquatic food web. nih.gov

Toxicity to Invertebrates:

The acute toxicity of Cibacron Blue 3GA has been evaluated for the freshwater crustacean Daphnia magna. nih.gov This organism is a key species in aquatic ecosystems, serving as a food source for larger organisms. Research has shown that the initial byproducts of the enzymatic degradation of Cibacron Blue 3GA may be more toxic than the parent dye itself. nih.gov

Toxicity to Fish:

Specific ecotoxicological data for this compound on fish species is limited in the available scientific literature. However, data for a similar compound, Reactive Blue 248, shows a 48-hour lethal concentration (LC50) of >100 mg/L for the golden ide (Leuciscus idus). It is important to note that while this provides an indication, the toxicity of different reactive dyes can vary.

Interactive Data Table: Ecotoxicity of this compound (Cibacron Blue 3GA)

Trophic LevelTest OrganismEndpointValueReference
AlgaeChlorella vulgarisGrowth InhibitionData not quantified in the provided source nih.gov
InvertebrateDaphnia magnaAcute ToxicityNot specified in the provided source nih.gov
FishLeuciscus idus (for Reactive Blue 248)48h LC50> 100 mg/L

Persistence and Bioaccumulation

Toxicity of Degradation Products

Risk Characterization

The environmental risk of this compound is determined by comparing its predicted environmental concentration (PEC) with its predicted no-effect concentration (PNEC).

Predicted Environmental Concentration (PEC): The PEC is an estimation of the concentration of a substance in the environment. For this compound, this would be influenced by the volume of dye used in textile production, the efficiency of wastewater treatment processes, and the dilution factor in the receiving water body. Concentrations of dyes in textile industry wastewater can be significant. microbiologyjournal.org For instance, the concentration of dyes in textile effluents can range from 10 to 200 ppm. orientjchem.org

Predicted No-Effect Concentration (PNEC): The PNEC is the concentration below which adverse effects on the ecosystem are not expected to occur. It is derived from the ecotoxicological data (e.g., LC50, EC50) by applying an assessment factor to account for uncertainties.

A risk is generally considered to be present if the PEC/PNEC ratio is greater than 1. Given the limited specific ecotoxicity data for this compound, particularly for fish, a comprehensive and precise risk characterization is challenging. However, the known persistence of reactive dyes and the potential for the formation of more toxic degradation products highlight the need for effective treatment of textile effluents to minimize the discharge of this compound into the environment.

Future Research Directions and Emerging Applications

Advanced Computational Modeling for Reactive Blue 2 Interactions

Future research will increasingly rely on advanced computational methods to predict and understand the behavior of this compound at a molecular level. Techniques such as molecular dynamics (MD) simulations and Density Functional Theory (DFT) are powerful tools for investigating the interactions between the dye and various substrates, including biological macromolecules and adsorbent materials researchgate.netnih.gov.

Statistical physics models, for instance, can provide a detailed description of how dye molecules interact with adsorbent surfaces, elucidating the underlying mechanisms of adsorption nih.gov. These models can estimate key thermodynamic properties like enthalpy and entropy changes, which are crucial for designing efficient and stable adsorption systems for wastewater treatment nih.gov. By simulating the binding of this compound to the active sites of enzymes, researchers can gain insights into its inhibitory mechanisms, paving the way for the rational design of new derivatives with enhanced therapeutic properties. Furthermore, reactive molecular dynamics models can simulate the chemical breakdown of the dye, helping to predict degradation pathways and identify potential toxic byproducts researchgate.netnih.gov. Machine-learning frameworks are also being developed to predict the transformation products of organic micropollutants in various chemical systems, a technology that could be applied to this compound mdpi.com.

Development of Novel Biosensors Utilizing this compound Interactions

The unique chemical properties of this compound, particularly its ability to bind specifically to certain proteins and its inherent electrochemical and optical characteristics, position it as a promising candidate for the development of novel biosensors. Future research is expected to explore its potential in several biosensing platforms.

Affinity-Based Biosensors: this compound is a triazine dye well-known for its use in affinity chromatography to purify proteins, especially those with nucleotide-binding sites acs.orgresearchgate.netuminho.pt. This specific binding capability can be repurposed for biosensing. By immobilizing this compound onto a transducer surface, it can act as a biorecognition element to capture target enzymes like kinases or dehydrogenases nih.govacs.org. The binding event could then be detected via electrochemical, optical, or mass-based methods.

Optical Sensors: The anthraquinone (B42736) core of this compound is a chromophore. Research on other anthraquinone derivatives has demonstrated their use as "turn-on" fluorescent or colorimetric sensors for detecting metal ions and other analytes mdpi.comcam.ac.ukhahnlab.com. By modifying the structure of this compound, it may be possible to develop chemosensors that exhibit a change in color or fluorescence upon binding to a specific target.

Electrochemical Biosensors: The anthraquinone group is redox-active, meaning it can participate in electron transfer reactions. This property is fundamental to the design of electrochemical sensors nih.gov. Future work could investigate the use of this compound as a redox mediator or an electroactive label. For example, similar to how Methylene Blue is used in some DNAzyme-based sensors, this compound could be integrated into sensor designs where its electrochemical signal is modulated by a biological recognition event nih.govmdpi.com.

Integration of this compound Research into Sustainable Technologies

A significant area of future research involves integrating this compound into sustainable technologies, primarily focused on environmental remediation. Given the persistence and potential toxicity of azo and anthraquinone dyes in industrial effluents, developing eco-friendly treatment methods is a critical goal mdpi.commdpi.com.

Bioremediation stands out as a cost-effective and environmentally sound approach. Studies have shown that various microorganisms, including bacteria, fungi, and algae, are capable of decolorizing and degrading reactive dyes mdpi.com. For example, bacterial consortia containing species like Bacillus odyssey, Proteus sp., and Morganella morganii have been shown to effectively decolorize Navy Blue HE2R, a dye similar in complexity. Likewise, microalgae such as Spirogyra sp. and Oscillatoria sp. have demonstrated the ability to biodegrade blue and red reactive dyes nih.gov. The focus of future research will be on optimizing these biological systems, identifying novel microbial strains with high degradation efficiency, and scaling up these processes for industrial wastewater treatment. Another approach involves using hairy root cultures for phytoremediation, which has shown promise in degrading similar dyes like Reactive Blue 4.

Table 1: Examples of Microbial Degradation of Reactive Blue Dyes

Microorganism/SystemDyeKey FindingReference
Sulphate Reducing Bacteria (SRB) & Zero Valent Iron (ZVI)This compoundAchieved 75% decolorization within 24 hours with the addition of ZVI.
Immobilized Mixed Bacterial CellsReactive Blue Azo DyeComplete decolorization of 10 mg/L of the dye within 30 hours under anaerobic conditions.
Aspergillus ochraceusReactive Blue 25Demonstrated biodegradation capability.
Spirogyra sp.Blue DyesShowed high efficiency for color removal from aqueous solutions. nih.gov
Bacterial Consortium PMB11Navy Blue HE2RAchieved 91% decolorization within 6 hours.

Exploration of Therapeutic Potentials of this compound and its Derivatives

This compound is recognized as a potent inhibitor of a variety of enzymes and a purinergic receptor antagonist, opening avenues for therapeutic exploration researchgate.net. It is known to interact with enzymes that have nucleotide binding sites, such as kinases and dehydrogenases researchgate.net. This inhibitory action could be harnessed for pharmacological purposes.

It acts as an antagonist for P2Y purinoceptors and is one of the more potent antagonists for ATP-activated channels researchgate.net. P2Y receptors are involved in numerous physiological processes, and their modulation is a target for treating various diseases. However, studies have shown that this compound and some of its derivatives exhibit poor selectivity between different P2Y receptor subtypes (e.g., P2Y1 and P2Y2), which currently limits their clinical utility acs.org.

Future research will likely focus on synthesizing and evaluating new derivatives of this compound to improve subtype selectivity and potency. For example, studies on the constitutional isomers of this compound have shown that the pure para-isomer is a moderate P2Y1-like- versus P2X1-selective antagonist, suggesting that specific structural modifications can enhance selectivity. By understanding the structure-activity relationship, medicinal chemists can design novel compounds with targeted therapeutic effects. While some in vitro toxicity studies have shown no significant toxic effects within certain concentration ranges, further investigation into the biocompatibility of any new derivatives would be essential.

Table 2: Selected Enzymes and Receptors Inhibited by this compound

TargetTypeSignificanceReference
Thylakoid Protein KinaseEnzymeInhibits ATP-dependent processes in photosynthesis.
P2Y PurinoceptorsReceptorActs as an antagonist, affecting purinergic signaling. researchgate.net
ATP-activated ChannelsIon ChannelOne of the most potent antagonists known. researchgate.net
HexokinaseEnzymeInhibits a key enzyme in glycolysis. researchgate.net
Glutathione (B108866) S-transferaseEnzymeInhibits a key enzyme in detoxification pathways. researchgate.net
Protein SynthesisCellular ProcessPotent inhibitor in some mammalian cell extracts.

Further Characterization of Metabolic Pathways and Enzymatic Activities

Understanding the precise metabolic pathways and the enzymes responsible for the breakdown of this compound is crucial for developing effective bioremediation strategies and assessing its environmental impact. The biodegradation of azo and anthraquinone dyes is a complex process often involving a combination of anaerobic and aerobic steps nih.gov.

Under anaerobic conditions, the initial and often rate-limiting step is the reductive cleavage of the azo bond, a reaction catalyzed by enzymes called azoreductases. This process breaks the dye molecule down into smaller aromatic amines, which are typically colorless but can be more toxic than the parent dye nih.gov. Subsequently, these aromatic amines can be further mineralized into simpler, less harmful compounds like CO2 and water by other microorganisms under aerobic conditions.

Besides azoreductases, other enzymes such as laccases, lignin peroxidases, and manganese peroxidases, primarily produced by fungi, are known to degrade azo dyes through oxidative mechanisms mdpi.com. Future research will focus on isolating and characterizing these enzymes from novel microbial sources. Genetic and protein engineering could then be employed to enhance their stability, activity, and substrate specificity, leading to more efficient enzymatic systems for dye degradation.

Long-term Environmental Fate and Impact Studies

The widespread use of reactive dyes necessitates a thorough understanding of their long-term environmental fate and ecological impact acs.orgmdpi.com. Reactive dyes are designed to be stable, which contributes to their persistence in the environment cam.ac.ukmdpi.com. For instance, the related compound Reactive Blue 19 is estimated to have a half-life of approximately 46 years in natural waters at pH 7, highlighting its recalcitrant nature.

A significant concern is the toxicity of the parent dye and its degradation byproducts. Azo dyes and their breakdown products, aromatic amines, are known to have allergenic, mutagenic, and carcinogenic properties mdpi.comcam.ac.ukhahnlab.com. Specific studies on this compound have shown that it can induce concentration-dependent cytotoxicity in human keratinocyte (HaCaT) cell lines, although it was not found to be genotoxic in the same study uminho.pt. The bioremediated products of similar dyes have been shown to be less toxic to organisms like Allium cepa and zebrafish embryos, underscoring the importance of complete mineralization.

Future long-term studies are needed to assess the bioaccumulation potential of this compound in aquatic food webs and its chronic toxicity to various organisms. These studies should also investigate the fate of its degradation products in different environmental compartments (water, soil, sediment) to build comprehensive ecological risk profiles.

Table 3: Summary of Toxicity Data for this compound and Related Dyes

DyeTest SystemEndpointFindingReference
This compoundHuman Keratinocyte Cells (HaCaT)CytotoxicityConcentration-dependent cytotoxicity observed at 1000 µg/mL. uminho.pt
This compoundHuman Keratinocyte (HaCaT) & Hepatic (HepaRG) CellsGenotoxicityNo genotoxicity was detected. uminho.pt
Reactive Blue 4 (Untreated)Zebrafish EmbryosMortalitySharp decline in survival at 70 and 90 ppm.
Reactive Blue 4 (Bioremediated)Zebrafish EmbryosMortalityToxicity was significantly mitigated; 77.8% survival at the highest concentration (110 ppm).
Reactive Blue Azo Dye (Metabolites)Triticum aestivum (Wheat)PhytotoxicityAerobically-treated solutions were successfully detoxified.

Q & A

Basic Research Questions

Q. What experimental methodologies are commonly employed to assess the environmental persistence and degradation pathways of Reactive Blue 2?

  • Methodological Answer : this compound (RB2) is typically studied using adsorption isotherms (e.g., Langmuir, Freundlich) to evaluate its affinity for adsorbents like carbon nanotubes or modified biomass . Advanced oxidation processes (AOPs), such as electrochemical peroxidation or Fenton-based reactions, are applied to analyze degradation kinetics. For example, hydrogen peroxide and iron catalysts generate hydroxyl radicals that cleave the dye’s chromophores . Baseline studies often include UV-Vis spectroscopy to track decolorization and COD (Chemical Oxygen Demand) measurements to quantify mineralization efficiency .

Q. How do pH and ionic strength influence the adsorption efficiency of this compound onto carbon-based materials?

  • Methodological Answer : Adsorption efficiency is pH-dependent due to electrostatic interactions between the dye’s sulfonic groups and the adsorbent surface. At low pH (≤3), protonation enhances cationic dye adsorption, while competition with OH⁻ ions at higher pH reduces efficiency . Ionic strength studies (e.g., NaCl addition) reveal shielding effects that weaken electrostatic forces, requiring adjustments to adsorbent dosage or surface functionalization .

Advanced Research Questions

Q. How can researchers resolve contradictions in adsorption isotherm models when studying this compound removal under varying experimental conditions?

  • Methodological Answer : Discrepancies between isotherm models (e.g., BET vs. Freundlich) often arise from intermediate degradation products competing for adsorption sites. For instance, in combined AOP-adsorption systems, Freundlich models may better fit data if intermediates alter surface heterogeneity . To validate assumptions, researchers should:

  • Conduct post-adsorption FTIR/XPS to identify intermediate interactions.
  • Compare single-dye vs. mixed-solution isotherms.
  • Use statistical tools (e.g., ANOVA) to assess model significance .

Q. What factorial design strategies optimize this compound degradation while minimizing reagent costs?

  • Methodological Answer : A 2³ full factorial design can identify critical factors (e.g., pH, H₂O₂ dosage, current density) and interactions. For example, in electrochemical peroxidation, initial pH and current density significantly affect COD removal (p < 0.05) . A sample optimization table is shown below:

FactorLow LevelHigh Level
pH2.22.8
H₂O₂ (mol/m³)332422
Current Density (A/m²)164246

Response surface methodology (RSM) further refines conditions, with desirability functions balancing cost and efficiency .

Q. How do Van der Waals and electrostatic forces differentially govern this compound interactions with single-wall carbon nanotubes (SWCNTs) during adsorption?

  • Methodological Answer : Van der Waals forces dominate in non-polar environments, where π-π stacking occurs between SWCNTs and the dye’s aromatic backbone. Electrostatic interactions prevail in acidic conditions, where sulfonate groups (-SO₃⁻) attract protonated SWCNT surfaces. To distinguish mechanisms:

  • Perform zeta potential measurements to track surface charge.
  • Compare adsorption in ionic vs. non-ionic solvents.
  • Use molecular dynamics simulations to quantify force contributions .

Data Contradiction Analysis

Q. Why do some studies report conflicting optimal conditions for this compound removal using AOPs?

  • Methodological Answer : Contradictions often stem from varying reactor configurations, dye concentrations, or catalyst lifetimes. For example:

  • N’guessan et al. found a peroxide/acetic acid ratio of 3/5/7 mL optimal for RB29 degradation, while Austero et al. reported 344/344/0.16 mol ratios for RB19 .
  • Differences arise due to hydroxyl radical scavengers (e.g., Cl⁻) in wastewater matrices. Researchers should:
  • Replicate experiments under standardized conditions.
  • Use radical quenchers (e.g., tert-butanol) to isolate degradation pathways.
  • Validate scalability via pilot-scale trials .

Methodological Best Practices

Q. What steps ensure reproducibility when studying this compound adsorption kinetics?

  • Methodological Answer :

Standardize Materials : Use SWCNTs or biomass adsorbents from verified suppliers (e.g., Sigma-Aldrich) with documented surface areas.

Control Batch Conditions : Maintain constant temperature (e.g., 25°C), agitation speed (e.g., 150 rpm), and dye concentration.

Triangulate Data : Combine kinetic models (pseudo-first/second order) with spectroscopic validation (e.g., HPLC for residual dye quantification) .

Publish Raw Data : Share adsorption isotherm datasets in supplementary materials for peer validation .

Tables for Reference

Table 1 : Comparative Adsorption Efficiency of this compound on Different Materials

AdsorbentpHMaximum Removal (%)Isotherm ModelReference
SWCNTs3.066.3Freundlich
Modified Pea Biomass2.099.4Freundlich
Activated Carbon6.085.0Langmuir

Table 2 : Key Factors in Electrochemical Peroxidation of Reactive Blue Dyes

FactorEffect on COD Removalp-valueOptimal Range
pHSignificant interaction0.03072.2–2.8
H₂O₂ DosageNon-linear effect0.102332–422 mol/m³
Current DensitySynergistic with pH0.045164–246 A/m²
Source:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.